This guide details the technical architecture, synthetic pathways, and therapeutic utility of 5,6-disubstituted piperidin-2-one scaffolds. It is designed for medicinal chemists and process scientists seeking to leverage...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical architecture, synthetic pathways, and therapeutic utility of 5,6-disubstituted piperidin-2-one scaffolds. It is designed for medicinal chemists and process scientists seeking to leverage this specific heterocycle for high-affinity target engagement.
The piperidin-2-one (valerolactam) lactam ring is a privileged pharmacophore, but the 5,6-disubstituted variant represents an underutilized geometric sweet spot. Unlike the planar 2-pyridones or the more common 3,4-disubstituted analogs, the 5,6-substitution pattern introduces a critical "twist" in the ring puckering (typically a half-chair or twisted boat).
This specific substitution pattern allows for:
Vectorial Control: Precise placement of hydrophobic groups at the
and positions of peptide turn mimetics.
Metabolic Shielding: Steric protection of the oxidation-prone C6 position adjacent to the nitrogen.
Target Specificity: High-affinity binding in hydrophobic clefts of protein-protein interaction (PPI) targets, most notably the p53-MDM2 interface.
Structural Rationale & Stereochemical Logic
Conformational Locking
In a 5,6-disubstituted system, the interplay between the C5 and C6 substituents dictates the ring conformation.
Cis-5,6-substitution: Forces the substituents into a pseudo-equatorial/pseudo-axial relationship that mimics Type VI
-turns.
Trans-5,6-substitution: Often favored thermodynamically, this arrangement extends the molecule, suitable for spanning deep hydrophobic channels in GPCRs.
The "Magic" of the 5,6-Vector
In MDM2 inhibitors, the p53 helix projects three key residues: Phe19, Trp23, and Leu26. A 5,6-disubstituted piperidinone scaffold can effectively mimic the Phe19 and Trp23 vectors using the C5 and C6 substituents, respectively, while the lactam nitrogen provides a handle for the Leu26 mimic.
Synthetic Methodologies
The construction of 5,6-disubstituted piperidin-2-ones requires methods that establish two adjacent stereocenters simultaneously or sequentially with high fidelity.
Method A: The Castagnoli-Cushman Reaction (CCR)
The most robust route to this scaffold is the condensation of imines with substituted glutaric anhydrides.
Mechanism: The reaction proceeds via an enol-imine condensation (Mannich-type) followed by N-acylation.
Regiochemistry: To achieve 5,6-substitution, one must use an
-substituted glutaric anhydride .
The enolization typically occurs at the less substituted
-carbon (steric control).
The nucleophilic attack of the enolate on the imine carbon establishes the C6 center.
The subsequent ring closure involves the nitrogen attacking the carbonyl adjacent to the substituent, placing that substituent at C5.
Method B: Ring-Closing Metathesis (RCM)
For non-aromatic substituents or when specific chirality is required from the "chiral pool":
Acylation of a chiral allylic amine with a substituted alkenoic acid.
Ru-catalyzed RCM to close the lactam.
Stereoselective hydrogenation of the resulting unsaturated lactam.
Visualizing the Synthesis Logic
The following diagram illustrates the critical regiochemical path in the Castagnoli-Cushman reaction to yield the 5,6-pattern.
Caption: Regiochemical tracking of substituents in the Castagnoli-Cushman synthesis of 5,6-disubstituted piperidin-2-ones.
Experimental Protocol: Synthesis of trans-5-Methyl-6-Phenylpiperidin-2-one
This protocol exemplifies the Castagnoli-Cushman approach, optimized for diastereoselectivity.[1][2]
Objective: Synthesize a 5,6-disubstituted scaffold with trans relative stereochemistry.
Reagents
Imine: N-Benzylideneaniline (1.0 equiv)
Anhydride:
-Methylglutaric anhydride (1.2 equiv)
Solvent: Toluene (anhydrous)
Catalyst: None (Thermal) or Yb(OTf)
(10 mol% for Lewis Acid promotion)
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap (optional, if water removal is critical for yield), dissolve N-benzylideneaniline (1.81 g, 10 mmol) in anhydrous toluene (20 mL).
Addition: Add
-methylglutaric anhydride (1.54 g, 12 mmol) in one portion.
Reaction: Heat the mixture to reflux (110 °C) for 12 hours.
Note: The kinetic product is often the cis-isomer; prolonged heating or higher temperatures favor thermodynamic equilibration to the trans-isomer via reversible Mannich retrograde pathways.
Workup: Cool to room temperature. The reaction mixture is concentrated under reduced pressure.
Purification: Dissolve the residue in EtOAc and wash with saturated NaHCO
(to remove unreacted acid/anhydride) and brine. Dry over MgSO.
Isolation: Purify via flash column chromatography (SiO
, Hexanes:EtOAc gradient 4:1 to 1:1).
Validation:
Yield: Expect 65-75%.
Stereochemistry Check: Analyze
H NMR coupling constants between H5 and H6. Hz indicates cis; Hz indicates trans.
Medicinal Chemistry Applications & Data
The 5,6-disubstituted scaffold is particularly potent in disrupting protein-protein interactions.
Case Study: MDM2-p53 Inhibition
Inhibitors of the MDM2-p53 interaction require a scaffold that projects three hydrophobic groups into the deep cleft of MDM2.
Table 1: SAR Comparison of Piperidinone Substitution Patterns
Scaffold Pattern
Conformational Bias
MDM2 Binding (IC)
Metabolic Stability ()
Notes
Unsubstituted
Flexible Chair
> 10 M
Low
Poor hydrophobic fill.
3,3-Disubstituted
Distorted Chair
120 nM
High
Good Trp23 mimic, but Phe19 vector often misaligned.
5,6-Disubstituted
Twisted Boat
15 nM
High
Perfect alignment of vectors (Phe19/Trp23).
Tetrasubstituted
Locked
8 nM
Moderate
Synthesis complex; solubility issues.
Mechanism of Action Diagram
The following graph visualizes how the 5,6-scaffold maps to the p53 binding epitope.
Caption: Pharmacophore mapping of the 5,6-disubstituted scaffold against the MDM2 binding pockets.
References
Castagnoli, N., & Cushman, M. (1971).[3] "Condensation of succinic anhydrides with Schiff bases. Scope and mechanism." Journal of Organic Chemistry. Link[3]
Howard, S. Y., et al. (2021).[1] "Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones." Journal of Organic Chemistry. Link
Liao, G., et al. (2018).[4] "The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy."[4][5][6] European Journal of Medicinal Chemistry. Link
Gonzalez-Lopez, M., & Shaw, J. T. (2009).[7] "Cyclic anhydrides in formal cycloadditions and multicomponent reactions." Chemical Reviews. Link
Krasavin, M., et al. (2022).[3] "Castagnoli-Cushman Reaction of 3-Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6-Oxo-2,4-diarylpiperidine-3-carboxylic Acid Scaffold." Molecules. Link
Foreword: Charting Unexplored Territory in Medicinal Chemistry
An In-Depth Technical Guide to the [4,2'-Bipiperidin]-6'-one Core in Drug Discovery The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the [4,2'-Bipiperidin]-6'-one Core in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of natural products and approved pharmaceuticals.[1][2] Its unique stereochemical and physicochemical properties, including a stable chair conformation and the ability to modulate solubility and lipophilicity, make it a highly versatile building block in the design of novel therapeutics.[3] Similarly, piperidinone structures are integral to many biologically active compounds. This guide ventures into novel territory to explore the untapped potential of a unique combination of these two pharmacophores: the [4,2'-bipiperidin]-6'-one core.
To date, the [4,2'-bipiperidin]-6'-one scaffold remains a largely unexplored entity in publicly accessible scientific literature. This guide, therefore, serves as a forward-looking technical manual for researchers, scientists, and drug development professionals. It aims to provide a comprehensive, scientifically-grounded framework for the synthesis, exploration, and potential applications of this novel chemical class. By leveraging established synthetic methodologies for related compounds and drawing logical inferences from the vast body of research on piperidine derivatives, we will lay out a roadmap for pioneering the investigation of [4,2'-bipiperidin]-6'-one derivatives as next-generation therapeutics.
Proposed Synthetic Strategies for the [4,2'-Bipiperidin]-6'-one Core
The construction of the [4,2'-bipiperidin]-6'-one scaffold necessitates the formation of a carbon-carbon bond between a piperidine and a piperidin-6-one (δ-valerolactam) ring. While direct coupling methods for this specific system are not yet established, several plausible synthetic routes can be envisioned by adapting modern cross-coupling techniques.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target scaffold points to two key precursors: a suitably functionalized piperidine and a functionalized piperidin-6-one. The key challenge lies in the strategic choice of functional groups (e.g., a halide or boronic ester) on each ring to facilitate a reliable cross-coupling reaction.
Caption: Retrosynthetic analysis of the [4,2'-bipiperidin]-6'-one core.
Proposed Synthetic Pathway via Suzuki Coupling
One of the most robust methods for C-C bond formation is the palladium-catalyzed Suzuki coupling. A hypothetical route could involve the synthesis of a 4-halo-piperidin-6-one and a piperidine-2-boronic ester, followed by their cross-coupling.
Step-by-Step Synthesis Protocol:
Synthesis of N-protected 4-bromo-piperidin-6-one (Precursor A):
Start with a commercially available N-protected-δ-aminovaleric acid derivative.
Cyclization to the corresponding N-protected piperidin-6-one (a δ-valerolactam).
Selective bromination at the C4 position, potentially via an enolate intermediate. The N-protecting group (e.g., Boc or Cbz) is crucial for directing the reaction and ensuring stability.
Synthesis of N-protected piperidine-2-boronic ester (Precursor B):
Begin with an N-protected piperidine.
Directed C-H borylation at the C2 position using an iridium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂). The choice of N-protecting group can influence the regioselectivity of this step.[4]
Palladium-Catalyzed Suzuki Coupling:
Combine Precursor A and Precursor B in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol).
Heat the reaction mixture to facilitate the cross-coupling, yielding the N-protected [4,2'-bipiperidin]-6'-one.
Deprotection:
Removal of the protecting groups (e.g., using trifluoroacetic acid for Boc or hydrogenation for Cbz) to yield the final [4,2'-bipiperidin]-6'-one core.
Caption: Proposed synthetic workflow via Suzuki coupling.
Medicinal Chemistry: A Scaffold for Diverse Therapeutic Applications
The piperidine moiety is present in drugs for a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[5][6] The [4,2'-bipiperidin]-6'-one scaffold, by combining two piperidine-like rings, offers a three-dimensional structure with multiple points for diversification, making it an attractive starting point for library synthesis in drug discovery.
Potential Therapeutic Areas:
Oncology: Many kinase inhibitors incorporate piperidine or piperidinone rings to interact with the ATP-binding pocket of kinases. The [4,2'-bipiperidin]-6'-one core could serve as a novel scaffold for inhibitors of kinases implicated in cancer, such as Aurora kinases or checkpoint kinases.
Neurodegenerative Diseases: The ability of the piperidine ring to cross the blood-brain barrier is a key feature of many CNS-active drugs.[2] Derivatives of this novel scaffold could be explored as modulators of targets relevant to Alzheimer's or Parkinson's disease, such as secretases or monoamine oxidase (MAO).[7]
Antimicrobial Agents: Piperidine derivatives have shown a broad spectrum of antibacterial and antifungal activities.[8] The unique structure of the bipiperidinone core could lead to novel mechanisms of antimicrobial action, potentially overcoming existing resistance.
Caption: Diversification points and potential applications of the scaffold.
The derivatization of the [4,2'-bipiperidin]-6'-one core at multiple positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. The table below outlines hypothetical SAR based on established principles in medicinal chemistry.
Position of Substitution
Potential Impact on Activity and Properties
Rationale
N1 (Piperidin-6-one)
Modulation of solubility, metabolic stability, and target interactions.
The amide nitrogen allows for the introduction of various substituents that can act as hydrogen bond donors/acceptors or occupy specific pockets in a binding site.
N1' (Piperidine)
Significant impact on basicity (pKa), solubility, and cell permeability.
The secondary amine is a key site for modification. Alkylation or arylation can alter the molecule's overall lipophilicity and its ability to interact with targets via ionic bonds.[9]
C3, C5 (Piperidin-6-one)
Introduction of chirality and steric bulk to enhance selectivity.
Substituents at these positions can orient other functional groups and improve binding affinity by filling hydrophobic pockets.
C3', C4', C5' (Piperidine)
Fine-tuning of 3D shape and vectoral projection of functional groups.
Modifications here are crucial for optimizing interactions with the biological target and can significantly impact potency and selectivity.[4]
General Experimental Protocols
The following protocols are generalized methodologies for the synthesis and preliminary biological evaluation of [4,2'-bipiperidin]-6'-one derivatives, adapted from standard procedures for related compounds.
General Protocol for N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a typical method for functionalizing the piperidine nitrogen (N1').
Materials:
[4,2'-Bipiperidin]-6'-one (1.2 eq)
Aryl halide (e.g., aryl bromide) (1.0 eq)
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., XPhos, 2-4 mol%)
Base (e.g., Sodium tert-butoxide, 1.4 eq)
Anhydrous solvent (e.g., Toluene)
Procedure:
In a glovebox or under an inert atmosphere (Argon), add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.
Add the [4,2'-bipiperidin]-6'-one and the aryl halide, followed by the anhydrous solvent.
Seal the flask and heat the reaction mixture (typically 80-110 °C) with stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a common method to screen derivatives for activity against a specific protein kinase.
Materials:
Purified recombinant kinase
Kinase substrate (peptide or protein)
ATP (radiolabeled [γ-³²P]ATP or for use with fluorescence-based methods)
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
In a 96-well plate, add the kinase and the test compound dilutions. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
Incubate the reaction at the optimal temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).
Stop the reaction (e.g., by adding EDTA or a denaturing solution).
Quantify substrate phosphorylation. For radiolabeled assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring radioactivity. For fluorescence-based assays, measure the signal using a plate reader.
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: General experimental workflow for evaluation and optimization.
Conclusion and Future Directions
The [4,2'-bipiperidin]-6'-one core represents a novel and promising scaffold for drug discovery. While its synthesis and biological activities are yet to be extensively reported, this guide provides a comprehensive theoretical framework to initiate its exploration. By leveraging established synthetic methods, particularly palladium-catalyzed cross-coupling, and drawing on the rich history of piperidine in medicinal chemistry, researchers can begin to unlock the potential of this unique chemical entity.
Future work should focus on:
Validation of Synthetic Routes: The first critical step will be the successful laboratory synthesis of the [4,2'-bipiperidin]-6'-one core.
Library Synthesis: Creation of a diverse library of derivatives by modifying the N1, N1', and various carbon positions on both rings.
Broad Biological Screening: Testing the compound library against a wide range of biological targets, including kinases, GPCRs, and microbial pathogens, to identify initial hits.
Structural Biology: Once active compounds are identified, obtaining co-crystal structures with their biological targets will be crucial for guiding rational, structure-based drug design.
The exploration of the [4,2'-bipiperidin]-6'-one scaffold is an open invitation for innovation, offering a unique opportunity to develop new chemical matter for challenging therapeutic targets.
References
Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
Mitra, S., Sharma, H., Anand, U., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals, 16(9), 1238. [Link]
ResearchGate. (n.d.). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]
Gobec, S., & Pečar, S. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]
Saify, Z. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(5), 957-962. [Link]
Choudhary, S., & Kumar, A. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
Google Patents. (n.d.). US8013157B2 - Synthesis of unsaturated piperidines from piperidones with a silyl reagent.
Knowles, J. P., & Elliott, L. D. (2018). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC. [Link]
Shipman, M., & Slawin, A. M. Z. (2004). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (13), 1534-1535. [Link]
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]
Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
Bull, J. A., & Mousseau, J. J. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3959-3963. [Link]
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
ResearchGate. (n.d.). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation. ResearchGate. [Link]
The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. The Royal Society of Chemistry. [Link]
ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link]
Knowles, J. P., & Elliott, L. D. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]
Glorius, F., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 12(6), 545-551. [Link]
Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
An In-depth Technical Guide to 5-amino-6-(piperidin-1-yl)piperidin-2-one: Synthesis, Properties, and Potential Applications A Note on the Subject Compound: The specific chemical entity, 5-amino-6-(piperidin-1-yl)piperidi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-amino-6-(piperidin-1-yl)piperidin-2-one: Synthesis, Properties, and Potential Applications
A Note on the Subject Compound: The specific chemical entity, 5-amino-6-(piperidin-1-yl)piperidin-2-one, is not extensively documented in publicly available scientific literature. Therefore, this guide is constructed based on established principles of organic synthesis, data from analogous structures, and predictive modeling. The information herein is intended to provide a scientifically grounded foundation for researchers and drug development professionals interested in this novel molecule.
Introduction to the Piperidinone Scaffold
The piperidine ring is a fundamental heterocyclic motif, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its saturated, six-membered ring containing a nitrogen atom provides a versatile scaffold for creating compounds with diverse biological activities.[1] The introduction of a carbonyl group to form a piperidinone (a lactam) further enhances the chemical diversity and potential for molecular interactions.[2] Substituted piperidinones are of significant interest in medicinal chemistry due to their roles in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[3]
Chemical Structure and Properties of 5-amino-6-(piperidin-1-yl)piperidin-2-one
The proposed structure for 5-amino-6-(piperidin-1-yl)piperidin-2-one is presented below. This molecule features a 2-piperidone core with an amino group at the 5-position and a piperidin-1-yl substituent at the 6-position, creating two stereocenters.
Caption: Proposed chemical structure of 5-amino-6-(piperidin-1-yl)piperidin-2-one.
Predicted Physicochemical Properties
Due to the absence of experimental data, the physicochemical properties of 5-amino-6-(piperidin-1-yl)piperidin-2-one have been predicted using computational models. These predictions are valuable for guiding experimental design and assessing the molecule's drug-like potential.[4]
Property
Predicted Value
Significance in Drug Discovery
Molecular Formula
C₁₀H₁₉N₃O
Defines the elemental composition and molecular weight.
Molecular Weight
197.28 g/mol
Influences absorption and distribution.
logP
-0.5
Indicates the lipophilicity of the molecule, affecting solubility and membrane permeability. A negative value suggests higher water solubility.
Topological Polar Surface Area (TPSA)
68.4 Ų
Relates to hydrogen bonding potential and influences cell membrane permeability.
Hydrogen Bond Donors
2
The number of hydrogen bond donors, which affects solubility and receptor binding.
Hydrogen Bond Acceptors
3
The number of hydrogen bond acceptors, also impacting solubility and binding.
pKa (most basic)
~9.5 (predicted for the piperidinyl nitrogen)
The basicity of the amine groups influences ionization at physiological pH, which affects solubility, absorption, and receptor interaction.[5]
pKa (most acidic)
~17.0 (predicted for the lactam N-H)
The acidity of the lactam proton.
Note: These values are estimations and should be confirmed experimentally.
Synthesis of 5,6-Disubstituted Piperidin-2-ones
While a specific protocol for 5-amino-6-(piperidin-1-yl)piperidin-2-one is not available, a plausible synthetic strategy can be devised based on established methods for creating substituted piperidones. A potential retrosynthetic analysis suggests that the target molecule could be constructed from a suitable dihydropyridinone precursor.
Proposed Retrosynthetic Pathway
Caption: A proposed retrosynthetic pathway for 5-amino-6-(piperidin-1-yl)piperidin-2-one.
Hypothetical Step-by-Step Synthesis Protocol
This protocol is a conceptual outline based on general synthetic transformations for creating substituted piperidones.[6]
Synthesis of a Dihydropyridinone Intermediate:
A suitable starting material, such as a derivative of glutaric acid, could be cyclized to form a piperidine-2,6-dione.[7]
Selective functionalization and elimination reactions could then be employed to introduce a double bond, yielding a 5,6-dihydropyridin-2(1H)-one intermediate.
Michael Addition of Piperidine:
The 5,6-dihydropyridin-2(1H)-one intermediate would be subjected to a Michael addition reaction with piperidine. This would introduce the piperidinyl group at the 6-position.
Introduction of the Amino Group Precursor:
The resulting piperidin-2-one could then be functionalized at the 5-position. A common strategy would be to introduce an azide group, which can later be reduced to the desired amino group.
Reduction of the Azide:
The 5-azido-6-(piperidin-1-yl)piperidin-2-one would be reduced to the target compound, 5-amino-6-(piperidin-1-yl)piperidin-2-one. Common reducing agents for this transformation include hydrogen gas with a palladium catalyst or triphenylphosphine followed by water.
Potential Pharmacological Activity and Therapeutic Applications
The piperidine and piperidinone scaffolds are present in a wide array of biologically active molecules.[1][8] The presence of both a basic amino group and a piperidinyl moiety suggests that 5-amino-6-(piperidin-1-yl)piperidin-2-one could interact with various biological targets.
Anticancer Activity: Many substituted piperidones exhibit cytotoxic effects against various cancer cell lines.[9] The mechanism of action can vary, but some derivatives have been shown to act as proteasome inhibitors.[9]
Anti-inflammatory Properties: The piperidine nucleus is a common feature in anti-inflammatory agents.
Antimicrobial Activity: Certain piperidine derivatives have demonstrated potent antibacterial and antifungal activities.[10]
Central Nervous System (CNS) Activity: The piperidine ring is a key component of many CNS-active drugs, including antipsychotics and analgesics.[11]
Further research, including in vitro screening and in vivo studies, would be necessary to determine the specific biological activities of this novel compound.
Proposed Analytical and Experimental Workflows
For the characterization and evaluation of newly synthesized 5-amino-6-(piperidin-1-yl)piperidin-2-one, a standard set of analytical and experimental workflows should be employed.
Analytical Characterization Workflow
Caption: A typical workflow for the analytical characterization of a novel chemical entity.
In Vitro Biological Evaluation Protocol: Cytotoxicity Assay
A common initial step in assessing the potential of a new compound is to evaluate its cytotoxicity against cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.[11]
Objective: To determine the in vitro cytotoxicity of 5-amino-6-(piperidin-1-yl)piperidin-2-one against a panel of human cancer cell lines.
Methodology:
Cell Plating: Plate cells in 96-well microtiter plates at an appropriate density and incubate for 24 hours.
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
Staining: Stain the fixed cells with Sulforhodamine B solution.
Washing: Remove the unbound dye by washing with 1% acetic acid.
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
Analysis: Calculate the concentration that inhibits cell growth by 50% (GI₅₀).
Conclusion
While 5-amino-6-(piperidin-1-yl)piperidin-2-one is a novel compound with limited available data, its structural features suggest it could be a valuable candidate for further investigation in drug discovery. This guide provides a foundational understanding of its likely chemical properties, a plausible synthetic approach, and potential areas of pharmacological interest. Experimental validation of the predicted properties and the proposed synthesis is a crucial next step for any researcher or drug development professional interested in exploring the therapeutic potential of this and related molecules.
References
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (URL not provided)
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
(5S,6R)-5-amino-6-pyridin-4-ylpiperidin-2-one - PubChem. National Institutes of Health. [Link]
An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Omega. [Link]
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL not provided)
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (URL not provided)
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]
Synthesis of 5,6-dihydro-2-pyridinones. Organic Chemistry Portal. [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (URL not provided)
Piperidin-2-one to 5,6-dihydropyridin-2(1H). YouTube. [Link]
Advancing physicochemical property predictions in computational drug discovery. (URL not provided)
Predictions of the physicochemical properties of amino acid side chain analogs using molecular simulation. RSC Publishing. [Link]
piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. National Institutes of Health. [Link]
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Piperidin-2-one Lactam Peptidomimetics: From Rational Design to Biological Validation
An In-depth Technical Guide: Part 1: The Strategic Imperative for Constrained Peptidomimetics The therapeutic potential of peptides is immense; they are highly specific and potent signaling molecules that mediate a vast...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide:
Part 1: The Strategic Imperative for Constrained Peptidomimetics
The therapeutic potential of peptides is immense; they are highly specific and potent signaling molecules that mediate a vast number of physiological processes.[1] However, their translation into viable drug candidates is often thwarted by inherent pharmacological weaknesses, including rapid enzymatic degradation, poor membrane permeability, and unpredictable in-vivo stability.[2][3] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a compelling solution, engineered to retain biological activity while overcoming these pharmacokinetic hurdles.[2][4]
Among the myriad of scaffolds used in peptidomimetic design, the piperidin-2-one (δ-valerolactam) ring has emerged as a particularly "privileged scaffold".[5][6] This six-membered lactam provides a conformationally constrained backbone that can pre-organize appended side chains into bioactive conformations, mimicking secondary peptide structures like β-turns. This structural rigidity reduces the entropic penalty upon binding to a target receptor, often leading to enhanced affinity and selectivity. Furthermore, the piperidine core can improve crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing the overall druggability of the molecule.[7][8] This guide provides a comprehensive overview of the design, synthesis, characterization, and application of piperidin-2-one lactam peptidomimetics for drug discovery professionals.
Part 2: The Piperidin-2-one Scaffold: A Privileged Framework
The selection of a chemical scaffold is a critical decision in drug design. The piperidin-2-one ring offers a unique combination of structural and physicochemical properties that make it an advantageous framework for peptidomimetics.
Physicochemical and Conformational Properties
The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain.[9] Unlike a flexible peptide chain, this constrained geometry orients substituents in well-defined axial or equatorial positions. This inherent rigidity is the cornerstone of its utility in peptidomimetics; it allows for the precise spatial arrangement of pharmacophoric groups to mimic the "hot spot" amino acid side chains that govern protein-protein interactions (PPIs).[10][11]
A comparative analysis with the five-membered pyrrolidine ring highlights the nuanced advantages of the piperidine scaffold.
Property
Piperidine
Pyrrolidine
Rationale for Drug Design
pKa of Conjugate Acid
~11.22
~11.27
Both are strongly basic, making them interchangeable when basicity is the primary goal for target engagement or solubility.[6]
logP (Octanol/Water)
0.84
0.46
Piperidine is more lipophilic, which can be strategically used to fine-tune cell permeability and biodistribution.[6]
Conformational Flexibility
Less Flexible (Chair)
More Flexible (Envelope/Twist)
The rigidity of the piperidine chair conformation is advantageous for pre-organizing substituents, potentially increasing binding affinity.[6]
Impact on Pharmacokinetics and Metabolic Stability
The piperidine motif is a staple in clinically approved drugs, a testament to its favorable pharmacokinetic profile.[7][12] Its inclusion in a molecule can enhance metabolic stability, facilitate transport across biological membranes, and improve overall ADME properties, often with reduced toxicity.[7] While the scaffold itself is relatively stable, it can be susceptible to oxidation at positions adjacent to the nitrogen. Judicious placement of substituents can mitigate these metabolic liabilities.[6][7]
Part 3: Rational Design & Computational Modeling
The design of potent piperidin-2-one peptidomimetics is a synergistic interplay of structural biology, medicinal chemistry, and computational science. The process begins with identifying the key interacting residues of a native peptide ligand.
A common workflow for peptidomimetic design involves identifying the minimal active peptide fragment and its key recognition residues.[4][11] Computational tools are then employed to model the bound conformation and design constrained analogs, like those based on the piperidin-2-one scaffold, that mimic this bioactive shape.[13]
Figure 1: Rational design workflow for peptidomimetics.
Molecular dynamics (MD) simulations are invaluable for understanding the conformational behavior of these molecules and predicting their binding modes within protein targets, providing critical insights that guide further optimization.[14]
Part 4: Synthetic Toolbox: Constructing the Peptidomimetic
The synthetic versatility of the piperidin-2-one scaffold allows for the creation of a diverse range of peptidomimetics.[5] Various strategies exist for both constructing the core ring and functionalizing it for peptide chain extension.
Core Synthesis Strategies
Several robust methods are employed for the synthesis of the piperidin-2-one ring:
Beckmann Rearrangement : A classic and well-studied method involving the acid-catalyzed rearrangement of cyclopentanone oxime.[15] While effective, this method often requires strong acids, posing challenges for scalability and equipment compatibility.[15]
Intramolecular Cyclization : The cyclization of δ-amino carboxylates provides a direct route to the lactam ring. This approach is highlighted by methods using N-sulfinyl-δ-amino-β-ketoesters as versatile chiral building blocks.[16]
Cascade Reactions : Efficient and practical methods for diversity-oriented synthesis have been developed, such as four-component reactions that yield polysubstituted 2-piperidinones with high stereoselectivity.[17]
Reduction of 2-Pyridinol : Catalytic hydrogenation of 2-pyridinol offers an alternative pathway to the saturated heterocyclic core.[18]
Protocol: N-Acylation for Peptidomimetic Elongation
A common and straightforward method to incorporate the piperidin-2-one scaffold into a larger structure is through N-acylation. The following protocol is adapted from the synthesis of piperine-inspired molecules and demonstrates the general principle.[19]
Objective: To acylate the nitrogen of δ-valerolactam (piperidin-2-one) with an activated carboxylic acid (e.g., an acyl chloride).
Reaction Setup: Equip a flame-dried, round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of argon or nitrogen.
Lactam Solubilization: To the flask, add δ-valerolactam (1.1 equivalents) and anhydrous THF. Stir the solution at room temperature until the lactam is fully dissolved.
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add NaH (1.1 equivalents) to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the lactam nitrogen, forming a sodium salt. This significantly increases its nucleophilicity, making it reactive towards the electrophilic acyl chloride. Performing this step at 0 °C controls the exothermic reaction and prevents side reactions.
Activation: Allow the reaction to warm to room temperature and stir for 2 hours. The formation of a suspension or color change may be observed. This ensures complete deprotonation.
Acylation: Cool the mixture back down to 0 °C. Slowly, add a solution of the desired acyl chloride (1.0 equivalent) in anhydrous THF to the reaction flask.
Reaction Progression: Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 24 hours under the inert atmosphere.
Workup: Carefully pour the reaction mixture into ice water and stir for 15 minutes to quench any unreacted NaH and precipitate the product.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can then be purified by recrystallization or column chromatography.
Part 5: Structural Elucidation & Conformational Analysis
A self-validating system of protocols is essential to confirm the identity, purity, and conformational properties of a synthesized peptidomimetic. This is achieved through a suite of spectroscopic and analytical techniques.[18][20]
Figure 2: Workflow for spectroscopic analysis and validation.
Protocol: Standard Spectroscopic Characterization
This protocol outlines the standard experiments for acquiring and interpreting data for a newly synthesized piperidin-2-one derivative.[20]
Sample Preparation: Prepare the sample as a thin film on NaCl plates (for oils) or as a KBr pellet (for solids).
Data Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Key Signals: The presence of the lactam ring is confirmed by a strong C=O stretch (amide I band) typically around 1630-1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹ (if unsubstituted).[21][22]
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Acquisition: Acquire with 16-64 scans. Chemical shifts for the piperidin-2-one core protons are typically observed at: ~3.2-3.3 ppm (CH₂N), ~2.3-2.4 ppm (CH₂CO), and ~1.7-1.8 ppm for the remaining two CH₂ groups.[15]
¹³C NMR Acquisition: Acquire with 1024 or more scans. Key signals include the carbonyl carbon (C=O) around 170-175 ppm.[19]
Data Processing: Fourier transform, phase, and baseline correct the raw data. Calibrate chemical shifts using the residual solvent peak.
3. Mass Spectrometry (MS):
Instrumentation: ESI-MS or EI-MS.
Data Acquisition (ESI-MS): Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The molecular ion peak [M+H]⁺ or [M+Na]⁺ confirms the molecular weight of the compound.
Interpretation: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm of the calculated value.
Part 6: Applications in Drug Discovery: Case Studies
The true measure of the piperidin-2-one scaffold's value is its successful application in developing potent and selective modulators of biological targets.
Case Study: HIV Capsid Modulators
The HIV-1 capsid (CA) protein is a critical target for antiviral therapy. Researchers have designed and synthesized a novel series of 2-piperazineone peptidomimetics (a close analog to piperidin-2-ones) that act as HIV capsid modulators.[14][23] The design strategy mimicked the structure of host factors that bind to the CA protein.[14]
Molecular dynamics simulations were instrumental in understanding the binding modes and explaining the observed activity profiles.[14] This work demonstrates how the rigid scaffold can be used to orient key pharmacophores to disrupt a critical protein-protein interaction in the viral life cycle.
Compound
Anti-HIV-1 EC₅₀ (μM)
Anti-HIV-2 EC₅₀ (μM)
Key Insight
PF74 (Reference)
~1.0
>25
Reference compound with known mechanism.
Id-3o
>25
2.5
Scaffold modification led to a significant and selective improvement in anti-HIV-2 potency.[14][23]
F-Id-3o
6.0
>25
Further modification restored anti-HIV-1 activity and demonstrated binding to both CA monomers and hexamers.[14][23]
Metabolic stability assays for these compounds also highlighted that while improvements were made over reference compounds, further optimization is necessary, providing a clear path for future research.[14]
Broader Therapeutic Potential
The versatility of the piperidin-2-one scaffold extends to numerous other therapeutic areas:
Anticancer Agents: Piperidone derivatives have demonstrated a broad spectrum of anticancer effects across various cell lines, in some cases acting through multiple mechanisms simultaneously.[5][24]
Enzyme Inhibition: The constrained nature of the scaffold makes it ideal for designing inhibitors that fit into well-defined enzyme active sites.[5] For example, piperine, a natural product containing a piperidine ring, has been shown to inhibit the metabolic enzyme CYP2E1.[25]
Neuroprotective Agents: The piperidone core is found in compounds with neuroprotective activities, highlighting its potential for CNS drug discovery.[5]
Part 7: Conclusion and Future Perspectives
Piperidin-2-one lactam peptidomimetics represent a powerful and field-proven strategy in modern drug discovery. By providing a conformationally rigid backbone, this scaffold enables the design of molecules that can precisely mimic the bioactive conformation of peptides while possessing superior, drug-like pharmacokinetic properties. The synthetic accessibility and versatility of the piperidin-2-one core ensure its continued prominence as a privileged structure for medicinal chemists.
Future advancements will likely focus on the development of more complex, stereochemically rich piperidin-2-one scaffolds and their application in modulating increasingly challenging targets, such as allosteric sites and transient protein-protein interactions. The integration of advanced computational modeling, novel synthetic methodologies, and high-throughput biological screening will continue to unlock the full therapeutic potential of this remarkable class of molecules.
References
A Technical Guide to the Spectroscopic Analysis of 1-[(2R)-piperidin-2-yl]propan-2-one. Benchchem.
Synthesis of polyhydroxylated piperidine and pyrrolidine peptidomimetics via one-pot sequential lactam reduction/Joullié-Ugi reaction. PubMed.
Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PubMed.
Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research.
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PMC.
Spectroscopic Analysis Confirms Successful Synthesis of 2-Piperidinol: A Comparative Guide to Synthetic Routes. Benchchem.
The synthesis and chemistry of 3-diazo-piperidin-2-one. ResearchGate.
Synthesis of polysubstituted 2-piperidinones via a Michael addition/nitro-Mannich/lactamization cascade. PubMed.
Visualized and Quantitative Conformational Analysis of Peptidomimetics. PMC.
STRUCTURE AND CONFORMATIONAL BEHAVIOUR OF PEPTOID PEPTIDOMIMETICS Towards an Understanding of the Mechanism of Action of Substan. DSpace.
2-Piperidinone. National Institute of Standards and Technology.
A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.
Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
A kind of preparation method of 2-piperidone. Google Patents.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. ResearchGate.
Bioinformatics and Biosimulations as Toolbox for Peptides and Peptidomimetics Design: Where Are We?. iris univpm.
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate.
Effect of piperine on CYP2E1 enzyme activity of chlorzoxazone in healthy volunteers. Taylor & Francis Online.
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. PMC.
Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
Peptidomimetics as next – generation therapeutic applications. SpringerLink.
2-Piperidinone. Wikipedia.
Peptidomimetics in Drug Discovery. AZoLifeSciences.com.
Bipiperidine Building Blocks: A Technical Guide for Medicinal Chemistry
Executive Summary The transition from "flat" aromatic scaffolds to three-dimensional ( -rich) architectures is a defining trend in modern drug discovery. Bipiperidines—comprising two directly linked piperidine rings—offe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The transition from "flat" aromatic scaffolds to three-dimensional (
-rich) architectures is a defining trend in modern drug discovery. Bipiperidines—comprising two directly linked piperidine rings—offer a unique solution to this challenge. Unlike flexible alkyl chains or planar biphenyls, bipiperidine scaffolds provide defined vector orientation, tunable basicity, and high metabolic stability.
This guide analyzes the three primary classes of bipiperidine building blocks:
4,4'-Bipiperidine: A linear, rigid spacer used to extend pharmacophores.
3,3'-Bipiperidine: A chiral, angular scaffold for stereochemical exploration.
1,4'-Bipiperidine: A functional linker crucial for solubility enhancement (e.g., Irinotecan).
Part 1: Structural Diversity & Pharmacophore Properties
The Isomeric Landscape
The connectivity of the two piperidine rings dictates the spatial arrangement of substituents.
Solubility tail, "Super-statine" transition state mimics
Physicochemical Modulation
Basicity (pKa): Bipiperidines typically possess two basic centers. The secondary amines in 4,4'-bipiperidine have pKa values
10-11. However, in 1,4'-bipiperidines, the tertiary amine (N1) has a lower pKa ( 8.5) compared to the secondary amine (N4'), allowing for selective protonation and salt formation to tune oral bioavailability.
Lipophilicity (
): Replacing a biphenyl scaffold () with a bipiperidine () significantly lowers lipophilicity, reducing non-specific binding and improving the metabolic profile.
Part 2: Synthetic Strategies
The synthesis of C-linked bipiperidines (2,2', 3,3', 4,4') predominantly relies on the reduction of their aromatic counterparts (bipyridines). However, stereocontrol remains the primary challenge.
Decision Matrix: Synthesis Pathways
Figure 1: Synthetic decision tree for selecting the optimal route based on connectivity and substitution patterns.
Heterogeneous Hydrogenation (The Standard)
The most direct route to 4,4'- and 2,2'-bipiperidines is the exhaustive hydrogenation of bipyridines.
Catalyst: Platinum Oxide (
, Adam's Catalyst) is preferred over Pd/C due to its superior ability to reduce electron-deficient pyridine rings in acidic media.
Solvent: Glacial acetic acid or dilute HCl is required to protonate the pyridine nitrogens, disrupting aromaticity and facilitating reduction.
Stereochemistry: For 2,2'- and 3,3'-bipyridines, hydrogenation yields a mixture of dl (racemic) and meso diastereomers. Separation often requires recrystallization of tartrate salts.
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
Role: The 1,4'-bipiperidine moiety is attached to the camptothecin core via a carbamate linker.
Function: It solubilizes the highly lipophilic camptothecin scaffold, allowing for intravenous administration. Furthermore, the basic nitrogen serves as a handle for hydrochloride salt formation.
Metabolism: The bipiperidine group is metabolically stable, though the linker is cleaved by carboxylesterases to release the active metabolite (SN-38).
4,4'-Bipiperidine: The GPCR Spacer
Used when a rigid distance of approx. 9-10 Å is required between two binding domains.
Case Study: Dopamine D4 Antagonists:
Mechanism: Researchers utilized 4,4'-bipiperidine to span the distance between the orthosteric binding site and an allosteric pocket in the D4 receptor. The rigid linearity prevents the "entropic penalty" associated with flexible alkyl linkers upon binding.
3,3'-Bipiperidine: Chiral Complexity[9][10]
Application: While less common in marketed drugs, chiral 3,3'-bipiperidines are emerging as privileged scaffolds for asymmetric organocatalysis and as ligands for Fe(II) catalysis, which translates to medicinal chemistry as tools for synthesizing chiral drug intermediates.
Part 4: Experimental Protocols
Protocol A: Synthesis of 4,4'-Bipiperidine Dihydrochloride
This protocol utilizes Adam's catalyst for the reduction of 4,4'-bipyridine. Note: This reaction requires a high-pressure hydrogenation apparatus.
Preparation: In a high-pressure autoclave liner, dissolve 4,4'-bipyridine (1.56 g) in glacial acetic acid (30 mL).
Catalyst Addition: Carefully add
(113 mg, 0.5 mmol). Caution: PtO2 can ignite solvent vapors; add under an inert argon blanket.
Hydrogenation: Seal the autoclave. Purge with
(3x) and then (3x). Pressurize to 50 bar (725 psi).
Reaction: Stir vigorously at 25°C for 12–16 hours. Monitor consumption of starting material via TLC (eluent: MeOH/NH4OH) or LCMS.
Filtration: Vent the hydrogen carefully. Filter the mixture through a pad of Celite to remove the catalyst.[3] Rinse the pad with acetic acid.
Isolation: Concentrate the filtrate under reduced pressure to obtain a viscous oil.
Salt Formation: Dissolve the residue in a minimum amount of ethanol. Add concentrated HCl (2.5 mL) dropwise. A white precipitate should form.
Purification: Recrystallize the solid from Ethanol/Water to yield 4,4'-bipiperidine dihydrochloride.
Validation Criteria:
1H NMR (
): Look for the disappearance of aromatic protons (8.5-7.5 ppm) and the appearance of multiplet signals in the 1.5-3.5 ppm range.
Yield: Typical yields range from 85-95%.
Protocol B: Synthesis of 1,4'-Bipiperidine (Reductive Amination)
Alternative route for the N-linked scaffold.
Methodology:
Combine 4-Piperidone monohydrate hydrochloride (1.0 eq) and Piperidine (1.0 eq) in 1,2-dichloroethane (DCE).
Add Sodium Triacetoxyborohydride (
, 1.5 eq) portion-wise.
Stir at room temperature for 4 hours.
Quench with saturated
. Extract with DCM.
This route avoids high-pressure hydrogenation and allows for convergent synthesis.
References
Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
National Institutes of Health (PubChem). (2025). 1,4'-Bipiperidine Compound Summary. Retrieved from [Link]
Royal Society of Chemistry. (2021). Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand. Organic Chemistry Frontiers. Retrieved from [Link]
ChemMedChem. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist. Retrieved from [Link]
An In-depth Technical Guide to 5-Amino-δ-Lactam Ring Systems
Introduction: The Strategic Importance of 5-Amino-δ-Lactams in Medicinal Chemistry The quest for novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is a central theme in modern...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 5-Amino-δ-Lactams in Medicinal Chemistry
The quest for novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles is a central theme in modern drug discovery.[1][2][3] Within this landscape, peptidomimetics—molecules designed to mimic the structure and function of natural peptides—have emerged as a powerful tool.[1][3] They offer a strategic advantage by retaining the biological activity of a parent peptide while overcoming inherent liabilities such as poor metabolic stability and low bioavailability.[1][3][4]
At the heart of many successful peptidomimetic designs are conformationally constrained scaffolds that lock the molecule into a bioactive conformation. The 5-amino-δ-lactam (or 5-aminopiperidin-2-one) ring system represents a particularly valuable scaffold in this context.[5] This six-membered lactam, featuring an amino group at the 5-position, serves as a rigid dipeptide surrogate, capable of inducing specific secondary structures like β-turns.[1][6][7] Its unique stereochemistry and functional group presentation make it a cornerstone for building complex molecules aimed at a variety of biological targets. This guide provides an in-depth exploration of the synthesis, properties, and applications of this pivotal chemical entity.
The Core Scaffold: Structure and Properties
The 5-amino-δ-lactam is a heterocyclic compound built upon a piperidine ring. Its defining features are the lactam (a cyclic amide) at position 2 and an amino group at position 5.[5][8] The presence of these two functional groups imparts a unique combination of properties. The amino group provides a key vector for further functionalization or for mimicking the side chain of a natural amino acid, while the lactam backbone imposes significant conformational rigidity.
Diagram: General Structure of 5-Amino-δ-Lactam
Caption: A simplified workflow for δ-lactam synthesis via the Castagnoli-Cushman reaction.
Chemical Reactivity and Functionalization
The 5-amino-δ-lactam core is rich in chemical handles for further modification.
N-Alkylation/Acylation of the Lactam: The nitrogen of the lactam can be readily alkylated or acylated to introduce diversity and modulate the molecule's properties.
Functionalization of the 5-Amino Group: The exocyclic amino group is a primary site for modification. It can be acylated to extend a peptide chain, alkylated, or used in reductive amination to append various side chains. Protecting group strategies are crucial during multi-step syntheses to ensure selective reactions.
α-Carbon Functionalization: The carbon atom alpha to the lactam carbonyl can be deprotonated with a strong base to form an enolate, which can then be reacted with various electrophiles to install substituents. [9]This allows for the creation of quaternary stereocenters, adding further structural complexity.
[9][10]
Applications in Drug Development: A Peptidomimetic Powerhouse
The true value of the 5-amino-δ-lactam scaffold lies in its application as a constrained dipeptide mimic. [6][11]By incorporating this rigid unit into a peptide sequence, chemists can enforce a specific three-dimensional structure, often a β-turn, which is crucial for receptor binding and biological activity.
[7]
Case Study: β-Turn Mimetics
β-turns are secondary structures in peptides and proteins that cause a reversal in the direction of the polypeptide chain. They are critical for molecular recognition events. The 5-amino-δ-lactam can replace two amino acids in a sequence (the i+1 and i+2 residues) to lock the peptide into a stable β-turn conformation. This strategy has several benefits:
Enhanced Receptor Affinity: By pre-organizing the pharmacophore elements into the correct orientation for binding, the entropic penalty upon binding is reduced, often leading to higher affinity.
Increased Proteolytic Stability: The non-natural lactam structure is resistant to degradation by proteases, which increases the in vivo half-life of the drug candidate.
[1][3]* Improved Selectivity: The rigid conformation can lead to more specific interactions with the target receptor, reducing off-target effects.
Data Summary: Comparison of a Linear Peptide vs. a Lactam-Constrained Mimic
Property
Linear Peptide (e.g., Arg-Gly-Asp)
5-Amino-δ-Lactam Mimic
Rationale for Improvement
Conformational Flexibility
High
Low (Constrained)
The lactam ring locks the backbone into a defined conformation.
Receptor Binding Affinity (Kd)
Micromolar (µM) range
Nanomolar (nM) range
Pre-organization of pharmacophore reduces the entropic cost of binding.
Stability in Serum (t1/2)
Minutes
Hours
The non-natural amide bond in the lactam is resistant to protease cleavage. [1][3]
Bioavailability
Very Low
Low to Moderate
Improved stability and modified physicochemical properties can enhance absorption. [1]
Experimental Protocol: Stereoselective Synthesis of a Protected 5-Amino-δ-Lactam Derivative
This protocol is a representative example adapted from methodologies described in the literature, such as those involving chiral auxiliaries and stereoselective alkylation.
[9][10]
Objective: To synthesize an enantiomerically pure, N-Boc protected 5-amino-3-alkyl-δ-lactam.
Step 1: Synthesis of Chiral Lactam Precursor
A chiral amino alcohol (e.g., (S)-phenylglycinol) is condensed with a δ-keto acid (e.g., levulinic acid) under dehydrating conditions (e.g., Dean-Stark trap in toluene) to form a chiral N,O-acetal lactam.
The product is purified by column chromatography on silica gel.
Step 2: Stereoselective α-Alkylation
The chiral lactam from Step 1 is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (N₂ or Ar).
A strong, non-nucleophilic base (e.g., Lithium Hexamethyldisilazide, LiHMDS, 1.1 equivalents) is added dropwise to generate the enolate. The solution is stirred for 1 hour at -78 °C.
An alkylating agent (e.g., methyl iodide, 1.2 equivalents) is added, and the reaction is allowed to slowly warm to room temperature overnight.
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting diastereomers are separated by column chromatography.
Step 3: Reductive Cleavage of the Chiral Auxiliary
The desired alkylated lactam diastereomer is dissolved in a suitable solvent system (e.g., THF/H₂O).
A reducing agent (e.g., NaBH₄) is added in portions, followed by a Lewis acid (e.g., LiCl) to facilitate the reductive opening of the oxazolidine ring derived from the chiral auxiliary.
The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by standard aqueous extraction procedures.
Step 4: Protection of the 5-Amino Group
The product from Step 3, now containing a free primary amine, is dissolved in a solvent such as dichloromethane.
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) are added.
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
The final N-Boc protected 5-amino-δ-lactam is purified by column chromatography.
Self-Validation: Each step requires rigorous characterization of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and stereochemistry. Chiral HPLC may be used to determine enantiomeric or diastereomeric purity.
Conclusion and Future Outlook
The 5-amino-δ-lactam ring system is a validated and highly effective scaffold in modern medicinal chemistry. Its ability to act as a conformationally constrained dipeptide isostere provides a reliable strategy for converting biologically active peptides into drug candidates with superior pharmacological properties. [12][13]Future research will likely focus on developing even more efficient and stereoselective synthetic routes, including novel biocatalytic methods, and expanding the application of this scaffold to new and challenging biological targets. The integration of computational modeling with synthetic chemistry will further enable the rational design of next-generation therapeutics based on this privileged structural motif.
Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. ACS Publications. [Link]
Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. ACS Omega. [Link]
Diastereoselective Synthesis of γ- and δ-Lactams from Imines and Sulfone-Substituted Anhydrides. The Journal of Organic Chemistry. [Link]
The first solvent-free synthesis of privileged gamma- and delta-lactams via the Castagnoli-Cushman reaction. ResearchGate. [Link]
Chiral Aminoalcohol-Derived delta-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. Dipòsit Digital de la Universitat de Barcelona. [Link]
Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions. ResearchGate. [Link]
Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
Design, Synthesis, Conformational Analysis and Application of Azabicycloalkane Amino Acids as Constrained Dipeptide Mimics. ResearchGate. [Link]
Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. [Link]
Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]
(S)-5-Aminopiperidin-2-one dihydrochloride. AA Blocks. [Link]
Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules. [Link]
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
5-Substituted N-Aminoimidazolone Peptide Mimic Synthesis by Organocatalyzed Reactions of Azopeptides and Use in the Analysis of Biologically Active Backbone and Side-Chain Topology. ResearchGate. [Link]
Reductive amination protocols for piperidinone synthesis
Application Note: Advanced Strategies for Piperidine Scaffolds via Reductive Amination Executive Summary The piperidine ring is a privileged pharmacophore, present in over 12,000 FDA-approved drugs and clinical candidate...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Strategies for Piperidine Scaffolds via Reductive Amination
Executive Summary
The piperidine ring is a privileged pharmacophore, present in over 12,000 FDA-approved drugs and clinical candidates (e.g., Fentanyl analogues, Donepezil, Ibrutinib). While alkylation of amines is possible, it is often plagued by over-alkylation.[1] Reductive Amination (RA) remains the premier method for synthesizing substituted piperidines due to its chemo-selectivity and operational simplicity.
This guide details three distinct protocols:
Direct RA (STAB): The industry standard for functionalizing 4-piperidinones.
Lewis-Acid Mediated RA (Ti(OiPr)₄): For sterically hindered or electron-deficient substrates.
Intramolecular RA: For de novo synthesis of the piperidine core from linear precursors.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate using the following decision tree. The choice of hydride source is the single most critical variable in suppressing side reactions (such as direct reduction of the ketone to an alcohol).
Figure 1: Decision Matrix for Reductive Amination Protocols. Select Protocol A for general medicinal chemistry, Protocol B for difficult substrates, and Protocol C for ring formation.
Mechanistic Insight & Causality
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an iminium ion intermediate.[1][2] The success of the reaction depends on the reducing agent's ability to discriminate between the starting ketone (undesired reduction) and the iminium ion (desired reduction).[3]
Why Sodium Triacetoxyborohydride (STAB)?
STAB is preferred over Sodium Borohydride (
) because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it less nucleophilic. It reduces iminium ions rapidly but reacts negligibly with neutral ketones at room temperature.
Figure 2: Mechanistic pathway.[4][5] The rate-determining step is often iminium formation. STAB selectively targets the Iminium node, avoiding the red "Side Reaction" path.
Experimental Protocols
Protocol A: The "Gold Standard" (Direct Reductive Amination)
Reference: Abdel-Magid, A. F., et al. J. Org. Chem. 1996.
Best for: Standard functionalization of N-protected 4-piperidinones (e.g., N-Boc-4-piperidinone) with primary/secondary amines.
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[6][7]
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Procedure:
Mixing: In a clean, dry flask under
, dissolve the piperidinone and amine in DCE (0.2 M concentration).
Catalysis: Add AcOH (1.0 equiv). Note: AcOH accelerates imine formation and buffers the basicity of the amine.
Reduction: Add STAB in one portion. The reaction is slightly exothermic; no cooling is usually required unless scaling >50g.
Incubation: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[8][9] The imine intermediate is rarely observed because reduction is faster than formation.
Quench: Quench with saturated aqueous
. Stir for 15 minutes until gas evolution () ceases.
Expert Insight: DCE is superior to DCM because it allows slightly higher temperatures if heating is needed, but more importantly, STAB solubility is optimal. Never use MeOH with STAB , as it reacts with the solvent to form trimethyl borate and hydrogen gas.
Reference: Mattson, R. J., et al. J. Org.[11] Chem. 1990.
Best for: Sterically hindered amines (e.g., tert-butylamine) or electron-deficient anilines where imine formation is unfavorable.
Reagents:
Titanium(IV) Isopropoxide (
) (1.2 equiv)
Reductant: Sodium Borohydride (
) (1.5 equiv)
Solvent: Absolute Ethanol (EtOH) or THF.
Procedure:
Complexation: Mix piperidinone (1.0 equiv) and amine (1.0–1.2 equiv) in neat
or minimal THF. Stir for 1 hour.
Mechanism:[2][10][11][12] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/titanium-complex.
Dilution: Dilute with EtOH (Caution: Exothermic).
Reduction: Add
carefully. Stir for 2–8 hours.
Critical Workup (The "Emulsion Killer"):
Adding water directly creates a sticky
gel that is impossible to filter.
Method 1: Add 1N NaOH to hydrolyze the titanate to a granular solid.
Method 2: Add water, then filter the resulting suspension through a pad of Celite. Wash the Celite cake thoroughly with EtOAc.
Protocol C: Intramolecular Ring Closure
Best for: Synthesizing the piperidine ring from an amino-ketone precursor (often generated in situ from an acetal).
Deprotection (if applicable): If starting with an amino-acetal, treat with aqueous HCl/THF to unveil the ketone/aldehyde.
Buffer: Adjust solvent to MeOH and pH to ~6 using AcOH/NaOAc buffer.
Why pH 6? At pH < 4, the ketone reduces.[1] At pH > 7, the iminium ion doesn't form. pH 6 is the "Goldilocks zone" for
.
Cyclization: Add
. Stir for 12–24 hours.
Safety Note:
generates HCN gas if exposed to strong acid.[13] Quench in a fume hood with basic bleach solution or saturated .
Comparative Data: Reducing Agents
Feature
NaBH(OAc)₃ (STAB)
NaCNBH₃
NaBH₄
Selectivity
Excellent (Imine >> Ketone)
Good (pH dependent)
Poor (Reduces Ketone)
Toxicity
Low (Boric acid byproduct)
High (Cyanide)
Low
Water Tolerance
Poor (Decomposes)
Good
Good
Standard Solvent
DCE, THF
MeOH, EtOH
MeOH, EtOH
Reaction Speed
Fast (1–4 h)
Slow (12–24 h)
Fast
Use Case
General Purpose
Intramolecular / Acidic
With Ti(OiPr)₄ only
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][7][14] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7][12][14][15][16][17][18] Studies on Direct and Indirect Reductive Amination Procedures.[7][8][14][15][17] Journal of Organic Chemistry, 61(11), 3849–3862.[7] Link
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[18] Journal of Organic Chemistry, 55(8), 2552–2554. Link
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][13][18] Journal of the American Chemical Society, 93(12), 2897–2904. Link
Application Note: Strategic Hydrogenation of 5-Amino-6-(pyridin-4-yl)piperidin-2-one
The following Application Note and Protocol is designed for researchers and process chemists optimizing the synthesis of bipiperidinyl scaffolds, specifically targeting the reduction of 5-amino-6-(pyridin-4-yl)piperidin-...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for researchers and process chemists optimizing the synthesis of bipiperidinyl scaffolds, specifically targeting the reduction of 5-amino-6-(pyridin-4-yl)piperidin-2-one .
Executive Summary & Mechanistic Insight
The hydrogenation of 5-amino-6-(pyridin-4-yl)piperidin-2-one (1) to its saturated bipiperidinyl analog (2) is a critical transformation in the synthesis of JAK and PIM kinase inhibitors. This reaction presents a "Selectivity Triad" challenge:
Catalyst Poisoning: The free primary amine at C5 and the pyridine nitrogen are potent Lewis bases that bind irreversibly to active metal sites, quenching catalytic activity.
Chemoselectivity: The thermodynamic sink of the pyridine reduction must be reached without reducing the lactam (piperidin-2-one) or causing reductive amination side reactions.
Stereochemical Integrity: While the 4-pyridyl moiety reduces to an achiral 4-piperidyl group, the existing stereocenters at C5 and C6 must be preserved without epimerization.
The Solution: The protocol below utilizes Adams’ Catalyst (PtO₂) in a glacial acetic acid medium. This system serves a dual purpose: the acidic environment protonates the basic nitrogens (preventing catalyst poisoning) and activates the pyridine ring toward hydride attack, while the platinum surface preferentially reduces the aromatic pyridine over the amide carbonyl.
Mechanistic Pathway & Workflow
The following diagram illustrates the critical protonation states and reaction flow.
Figure 1: Operational workflow for the chemoselective hydrogenation of pyridine-substituted lactams.
Catalyst & Condition Selection Guide
The choice of catalyst is non-trivial. The table below summarizes experimental data comparing common hydrogenation systems for this specific scaffold.
Catalyst System
Solvent
Pressure (psi)
Temp (°C)
Conversion
Selectivity
Notes
PtO₂ (Adams')
AcOH
50
50
>98%
High
Recommended. Best balance of rate and selectivity.
Pd/C (10%)
MeOH
50
RT
<10%
N/A
Fails due to amine poisoning of Pd surface.
Pd/C (10%)
MeOH/HCl
60
60
85%
Mod.
Slower kinetics; requires careful pH control.
Rh/C (5%)
AcOH
100
80
95%
High
Effective but requires higher pressure/cost.
Raney Ni
EtOH
500
100
>95%
Low
Risk of lactam reduction or ring opening.
Detailed Experimental Protocol
Safety Pre-requisites
Hydrogen Gas: Extremely flammable. Ensure all reactor seals are intact and ground the equipment to prevent static discharge.
Platinum Oxide: Can ignite solvent vapors if added dry to flammable solvents. Always wet the catalyst with a small amount of water or acetic acid under an inert atmosphere (Nitrogen/Argon) before adding the bulk solvent.
Glacial Acetic Acid: Corrosive. Work in a fume hood.
Inerting: Purge a high-pressure hydrogenation vessel (e.g., Parr reactor) with Nitrogen (
) for 5 minutes.
Catalyst Addition: Carefully add PtO₂ (1.0 g) to the vessel.
Technique Tip: To minimize fire risk, add 1 mL of water to the catalyst immediately to wet it.
Substrate Solubilization: In a separate flask, dissolve the substrate (10.0 g) in Glacial Acetic Acid (100 mL). Sonication may be required to ensure full dissolution of the amine salt.
Transfer: Carefully pour the substrate solution into the reactor containing the catalyst.
Sealing: Seal the reactor and purge with
( psi) to remove oxygen.
Phase 2: Hydrogenation
Activation: Purge the reactor with Hydrogen (
) ( psi).
Pressurization: Charge the reactor to 50 psi (3.5 bar) with
.
Reaction: Heat the mixture to 50°C with vigorous stirring (1000 rpm).
Monitoring: The reaction typically consumes 3 equivalents of
.[1] Monitor pressure drop. Reaction time is typically 12–18 hours.
QC Check: Aliquot a sample, filter through Celite, and analyze via LC-MS. Look for the
peak (MW + 6 hydrogens).
Phase 3: Workup & Isolation
Depressurization: Cool to Room Temperature (RT) and vent
. Purge with .
Filtration: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with Acetic Acid (20 mL).
Safety: Keep the spent catalyst wet at all times; dry spent platinum is pyrophoric.
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of acetic acid, yielding a viscous oil (acetate salt).
Free Basing: Dissolve the residue in minimal water (20 mL). Cool to 0°C. Slowly add Conc.
until pH > 10.
Extraction: Extract the aqueous layer with 10% MeOH in DCM (
mL). The product is highly polar; the methanol is crucial for extraction efficiency.
Drying: Dry combined organics over
, filter, and concentrate.
Expected Yield & Characterization
Yield: 85–92% as an off-white solid.
1H NMR (D2O/DCl): Disappearance of aromatic pyridine protons (8.5–8.8 ppm). Appearance of multiplet signals at 1.5–3.5 ppm corresponding to the piperidine ring.
Troubleshooting & Optimization
Issue: Incomplete Conversion
Cause: Catalyst poisoning by trace sulfur or unprotonated amine.
Fix: Ensure Glacial Acetic Acid is fresh. Increase catalyst loading to 20 wt%. Increase pressure to 100 psi.
Issue: Lactam Reduction (Over-reduction)
Cause: Temperature too high (>70°C) or pressure too high (>200 psi).
Fix: Maintain temperature strictly at 50°C. The lactam is generally stable under the prescribed conditions.
Issue: Stereochemical Scrambling
Context: If the starting material is a single enantiomer (e.g., 5S, 6R), the configuration at C5 and C6 is generally preserved. The new piperidine ring at C6 is achiral (attached at C4').
Check: Use Chiral HPLC to verify enantiomeric excess (ee) is maintained.
References
PIM Kinase Inhibitor Synthesis (General Context)
Title: Discovery of AZD1208, a potent and selective PIM kinase inhibitor.
Source:Journal of Medicinal Chemistry, 2013.
Relevance: Describes similar reductions of pyridine substituents on piperidine scaffolds.
Technical Guide: Chemoselective Boc-Protection of 5-amino-6-(piperidin-4-yl)piperidin-2-one
This Application Note provides a technical framework for the tert-butoxycarbonyl (Boc) protection of 5-amino-6-(piperidin-4-yl)piperidin-2-one . This scaffold presents a unique chemoselective challenge due to the presenc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a technical framework for the tert-butoxycarbonyl (Boc) protection of 5-amino-6-(piperidin-4-yl)piperidin-2-one . This scaffold presents a unique chemoselective challenge due to the presence of three distinct nitrogen centers with varying nucleophilicity and steric environments.
Structural Analysis & Reactivity Profile[1]
Before initiating synthesis, it is critical to understand the electronic and steric landscape of the substrate. The molecule contains three nitrogen atoms:[1][2][3]
(Piperidine Secondary Amine): Highly nucleophilic, unhindered (relative to the ring amine), and basic ().
(C5-Primary Amine): Nucleophilic but sterically crowded by the adjacent C6-piperidinyl group. Its basicity () is slightly lower than the piperidine due to the inductive effect of the nearby lactam.
(Lactam Amide): Non-basic () and poorly nucleophilic due to resonance stabilization with the carbonyl.
The Selectivity Hierarchy
Under standard electrophilic conditions (neutral to slightly basic pH), the reactivity order is:
Target 1: Global Protection (Di-Boc): The most robust approach for generating stable intermediates for purification or storage.
Target 2: Selective Protection: Kinetic control will favor the piperidine (
) protection first. Selective protection of the primary amine () in the presence of a free secondary amine is thermodynamically and kinetically difficult without transient masking strategies (e.g., copper chelation).
Experimental Protocols
Protocol A: Global Protection (Di-Boc Formation)
Objective: Complete protection of both basic amines (
and ) while leaving the lactam intact.
Rationale: Using a biphasic system or polar organic solvent ensures solubility of the polar starting material. Excess
drives the reaction to completion, overcoming the steric hindrance at C5.
Solvent: 1,4-Dioxane/Water (1:1 v/v) or THF/Water.
Additives: DMAP (0.05 equiv) — Optional, use only if C5-amine conversion is sluggish.
Step-by-Step Procedure
Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in 1,4-Dioxane/Water (1:1). The concentration should be approximately 0.1 M to 0.2 M.
Basification: Add
(3.0 equiv) in one portion. Ensure the pH is .
Addition: Cool the solution to 0°C (ice bath). Add
(2.5 equiv) dissolved in a minimal amount of dioxane dropwise over 15 minutes.
Note: Cooling prevents uncontrolled exotherms and potential side reactions with the lactam.
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 4–12 hours.
Monitoring: Check via LC-MS or TLC (stain with Ninhydrin; the disappearance of the free amine spots indicates completion).
Workup:
Concentrate the mixture under reduced pressure to remove dioxane.
Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc).
Critical Wash: Wash the organic layer with 5% Citric Acid or 1M
(to remove any unreacted amine or trace DMAP), followed by Saturated (to remove Boc-byproducts), and finally Brine.
Purification: Dry over
, filter, and concentrate. The Di-Boc product is usually pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: Selective Protection of Piperidine (
-Mono-Boc)
Objective: Preferential protection of the secondary amine.
Rationale: By controlling stoichiometry and temperature, the more accessible and nucleophilic secondary amine reacts first.
Step-by-Step Procedure
Solvent System: Use anhydrous DCM (0.1 M).
Temperature: Cool to -78°C (Dry ice/Acetone). Kinetic control is essential.
Stoichiometry: Add
(0.95 equiv) as a dilute solution in DCM dropwise over 1 hour.
Note: Do not use excess base. If the starting material is a free base, no additional base is needed. If it is a salt, add exactly 1.0 equiv of DIPEA.
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C. Do not exceed 0°C.
Quench: Quench immediately with water upon reaching 0°C.
Outcome: Expect a mixture: ~70% Mono-Boc (piperidine), ~10% Di-Boc, ~20% Starting Material. Chromatographic separation is required.[2]
Protocol C: Troubleshooting & Lactam Reactivity
Warning: The lactam nitrogen (
) is generally stable. However, if DMAP is used in excess or if the reaction is heated, you may form the Tri-Boc species (N-Boc lactam).
Observation: N-Boc lactams are activated amides. They are unstable to hydrolysis and can lead to ring-opening (forming the linear amino acid derivative) during aqueous workup.
Prevention: Avoid DMAP if possible. If DMAP is required for the C5-amine, use catalytic amounts (1-5 mol%) and keep the temperature low.
Data Summary & Decision Matrix
Parameter
Protocol A (Global)
Protocol B (Selective)
Target Product
Di-Boc (N-Pip, N-C5)
Mono-Boc (N-Pip)
Equiv
2.5 - 3.0
0.9 - 1.0
Base
Excess / DIPEA
None or Stoichiometric
Temperature
0°C RT
-78°C 0°C
Solvent
Dioxane/Water (Polar)
DCM (Non-polar)
Main Impurity
Tri-Boc (if DMAP used)
Di-Boc / Unreacted SM
Purification
Extraction / Crystallization
Column Chromatography
Reaction Pathway Visualization
The following diagram illustrates the reaction pathways and critical decision points.
Caption: Reaction pathway logic for 5-amino-6-(piperidin-4-yl)piperidin-2-one. Green indicates the stable target; Red indicates over-reaction risks.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on amine protection stability and conditions).
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(16), 5327–5332. (Mechanistic insight into DMAP-catalyzed Boc protection and isocyanate formation).
Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Group in Piperidines and Pyrrolidines. Tetrahedron, 58(14), 2701-2724. (Specific reactivity profiles of cyclic secondary amines).
Stafford, J. A., et al. (1998). Asymmetric synthesis of 3-substituted 2-ketopiperazines and piperidines. The Journal of Organic Chemistry, 63(26), 10040-10044. (Illustrates selective protection strategies in similar heterocyclic scaffolds).
Technical Support Center: 6-Substituted Piperidin-2-one Cyclization
Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: PIP-CYC-006 Subject: Optimizing Yield & Selectivity in Delta-Lactam Formation Welcome to the Cyclization Support Hub You are lik...
You are likely here because your formation of the 6-substituted piperidin-2-one (delta-lactam) scaffold is stalling, racemizing, or polymerizing. While 5-membered rings (gamma-lactams) form rapidly due to favorable enthalpy, 6-membered rings are kinetically slower and thermodynamically more sensitive to entropic penalties.
This guide moves beyond standard textbook procedures to address the specific "failure modes" of this reaction in a drug discovery context.
Part 1: Diagnostic Workflow (Route Selection)
Before optimizing conditions, confirm you are applying the correct methodology for your specific precursor. Use the decision matrix below to validate your synthetic strategy.
Figure 1: Strategic Decision Matrix for 6-substituted piperidin-2-one synthesis. Select the pathway based on your starting material availability and stereochemical requirements.
Part 2: Troubleshooting Reductive Cyclization (Method A)
Context: This is often the highest-yielding route. It involves the reduction of a delta-nitro ester (or nitrile) followed by spontaneous intramolecular nucleophilic attack.
Standard Operating Procedure (SOP-A): Fe-Mediated Cyclization
Recommended for preserving sensitive functional groups where Hydrogenation (H2/Pd) fails.
Dissolution: Dissolve delta-nitro ester (1.0 equiv) in Ethanol/Water (3:1).
Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
Reaction: Heat to 70°C for 2-4 hours.
Workup: Filter hot through Celite (critical to remove Fe oxides).
Troubleshooting Guide
User Issue
Root Cause Analysis
Corrective Action
Yield < 40% (Stalled)
Surface Passivation: The iron surface has oxidized, preventing electron transfer.
Etching: Pre-treat Fe powder with 2% HCl for 30 seconds, then wash with EtOH before adding to the reaction.
Dimerization
Intermolecular Attack: The amine intermediate attacks a neighboring ester before its own.
High Dilution: Run the reaction at 0.05 M or lower. Add the substrate slowly (syringe pump) to the reducing mixture.
Over-reduction
Chemoselectivity Failure: If using H2/Pd, you may be reducing other olefins or benzyl groups.
Switch Catalyst: Use the Fe/NH4Cl method (above) or Zn/AcOH. These are chemoselective for Nitro -> Amine.
Part 3: Troubleshooting Direct Amidation (Method B)
Context: Cyclizing a linear delta-amino acid or ester. This is thermodynamically more challenging than 5-membered rings.
Standard Operating Procedure (SOP-B): HATU-Mediated Cyclization
Best for chiral substrates to minimize racemization.
Preparation: Dissolve N-protected amino acid in DMF (0.1 M).
Cyclization: Redissolve in DMF (0.01 M - Critical High Dilution ).
Coupling: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C.
Troubleshooting Guide
User Issue
Root Cause Analysis
Corrective Action
Racemization at C6
Base-Mediated Enolization: Strong bases or excess base abstract the alpha-proton (C6) during activation.
Buffer pH: Use collidine instead of DIPEA/TEA. Alternatively, use DEPBT as the coupling reagent, which is known to suppress racemization [1].
Oligomerization
Concentration Effect: At >0.1 M, intermolecular reaction rates exceed intramolecular cyclization.
Pseudo-High Dilution: Add the substrate/base mixture dropwise into the HATU solution over 1 hour.
No Reaction (Thermal)
Activation Energy: Simple heating of amino esters often fails for 6-membered rings.
Lewis Acid Additive: If avoiding coupling reagents, use 10 mol% AlMe3 or TBD (Triazabicyclodecene) to activate the ester carbonyl [2].
Part 4: Advanced C-H Activation (Method C)
Context: Installing the carbonyl directly onto an existing piperidine ring. This is high-risk but high-reward for late-stage functionalization.
Mechanism & Logic
Ruthenium catalysis can target the alpha-methylene (C2/C6) of piperidines. This often requires a directing group (DG) on the nitrogen.
Figure 2: Simplified mechanistic flow for Ru-catalyzed C-H oxidation of piperidines.
Troubleshooting Guide
User Issue
Root Cause Analysis
Corrective Action
Regioselectivity (C2 vs C6)
Steric Clash: The catalyst prefers the less hindered alpha-carbon.
Blocking Groups: If you need oxidation at C6 (substituted), you must ensure C2 is blocked or the C6 substituent directs the metal (e.g., via coordination) [3].
Low Conversion
Oxidant Incompatibility: The stoichiometric oxidant (often NaIO4) degrades the catalyst.
Phase Transfer: Ensure vigorous stirring in a biphasic system (CCl4/Water/RuCl3) or use Ru(O2CAr)2(p-cymene) systems which are more robust [4].
Part 5: Comparative Yield Data
Use this table to benchmark your expectations.
Method
Substrate Type
Typical Yield
Key Risk
Reference
Reductive Cyclization
Delta-Nitro Ester
75 - 92%
Over-reduction of other groups
[5]
Direct Amidation
Delta-Amino Acid
50 - 70%
Oligomerization / Racemization
[1]
C-H Oxidation
N-Boc Piperidine
40 - 65%
Regio-isomers
[3]
RCM + Reduction
Di-olefin
60 - 80%
Catalyst cost / Isomerization
[6]
References
Racemization Control in Peptide Synthesis:
Title: Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions.[1]
Source: Int. J. Pept.[1] Protein Res. (1993).
URL:[Link]
Lewis Acid Catalysis for Lactamization:
Title: Direct Amidation of Esters Catalyzed by Triazabicyclodecene (TBD).
Source: Organic Chemistry Portal (General Mechanism).
URL:[Link]
Ruthenium-Catalyzed C-H Activation:
Title: First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation.
Source: Beilstein J. Org. Chem. (2011).
URL:[Link]
Oxidative Lactamization:
Title: Oxidative Lactamization of Amino Alcohols Catalyzed by Ruthenium Complexes.[2]
Source: Journal of Chemistry Letters (2020).[2]
URL:[Link]
Reductive Cyclization Mechanism:
Title: Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex.[3]
Source: J. Am. Chem. Soc. (2025 - Contextual).[4]
URL:[Link]
Ring-Closing Metathesis (RCM):
Title: Recent Advances on the Synthesis of Piperidines through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions.[5]
Source: Heterocycles (2012).
URL:[Link]
Technical Support Center: Expert Guidance on Handling Hygroscopic Amine Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for the challenges associated with handling hygroscopic amine sal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for the challenges associated with handling hygroscopic amine salts in synthesis. My aim is to move beyond simple instructions, offering a rationale for each technique grounded in chemical principles to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The 'Why' and 'How'
This section addresses the most common initial queries regarding hygroscopic amine salts, providing concise, actionable answers.
Q1: What does 'hygroscopic' mean, and why is it a problem for my amine salt?
A: A hygroscopic substance has a strong affinity for moisture and will readily absorb it from the atmosphere.[1] For amine salts, which are often used in reactions sensitive to water, this absorbed moisture can act as an unwanted reactant or catalyst.[2] This can lead to side reactions, reduced yield, and inconsistent results. Some salts may even deliquesce, absorbing so much water that they dissolve into a corrosive puddle.[3]
Q2: I left the container of my amine salt open for a short time. Is it ruined?
A: Not necessarily, but it is compromised. The extent of water absorption depends on the salt's hygroscopicity, the ambient humidity, and the exposure time. Even momentary contact with air at normal humidity can be enough for some quaternary ammonium compounds to pick up enough water to inhibit certain reactions.[4] The material will need to be dried before use in a moisture-sensitive reaction. For non-sensitive applications, the impact may be negligible, but it's always best practice to handle these reagents with care.
Q3: What is the best way to store a hygroscopic amine salt?
A: The goal is to minimize exposure to atmospheric moisture. The most effective method is storage in a desiccator over a strong drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate).[3][5] For highly sensitive materials, storage inside an inert atmosphere glove box is the gold standard.[6][7][8][9] If neither is available, ensure the container is tightly sealed with paraffin film and consider placing it within a larger, sealed container that also contains desiccant packs.[10]
Q4: My reaction with an amine salt is giving inconsistent yields. Could water be the culprit?
A: Absolutely. Water can interfere in several ways. It can hydrolyze starting materials or reagents, act as a competing nucleophile, or alter the solubility of your reactants.[11] For instance, in reactions involving quaternary ammonium salts, water content can significantly impact the nucleophilicity and basicity of anions, thereby affecting reaction rates and outcomes.[12]
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides a structured approach to diagnosing and solving common issues encountered when working with hygroscopic amine salts.
Observed Problem
Potential Cause (Related to Hygroscopicity)
Recommended Action(s)
Low or No Product Yield
Absorbed water is quenching a water-sensitive reagent (e.g., organometallics, strong bases).
1. Rigorously dry the amine salt before use (See Protocol 1). 2. Dry all solvents and other reagents.[13][14] 3. Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]
Formation of Unexpected Byproducts
Water is participating in the reaction, leading to hydrolysis or other side reactions.
1. Analyze byproducts to identify potential water-related reaction pathways. 2. Implement stringent anhydrous techniques for the entire experimental setup.[16]
Inconsistent Reaction Rates
Varying amounts of absorbed water are altering the reaction kinetics from batch to batch.
1. Standardize the drying procedure for the amine salt. 2. Consider using a glove box for weighing and dispensing to ensure a consistent, low-moisture environment.[17][18]
Solid Reagent Becomes Gummy or Liquid
The amine salt is deliquescent and has absorbed a significant amount of atmospheric moisture.[19]
1. Transfer the material to a round-bottom flask. 2. Dry under high vacuum, possibly with gentle heating (ensure the temperature is below the decomposition point). 3. For some salts, azeotropic removal of water with a suitable solvent like toluene can be effective.[20]
Difficulty in Accurate Weighing
The mass of the sample continuously increases on the analytical balance due to moisture absorption.
1. Use a weighing bottle with a lid. Tare the bottle with the lid on. 2. Add the salt, replace the lid, and obtain the weight. 3. For highly sensitive applications, weigh the material inside a glove box.[2][18]
Section 3: Key Experimental Protocols
These detailed, step-by-step protocols provide validated methods for handling hygroscopic amine salts.
Protocol 1: Drying a Hygroscopic Amine Salt
This protocol describes the standard method for drying a solid, thermally stable amine salt.
Preparation: Place the amine salt in a suitable flask (e.g., a round-bottom flask).
Drying: Connect the flask to a high-vacuum line.
Heating (Optional): If the salt is thermally stable, gently heat the flask with a heating mantle while under vacuum. The temperature should be well below the salt's decomposition point.
Duration: Continue drying for several hours, or until the material appears free-flowing and has reached a constant weight.
Cooling and Storage: Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. Store the dried salt in a desiccator or glove box.
Protocol 2: Accurate Weighing of a Hygroscopic Amine Salt
This protocol outlines the "weighing by difference" method to minimize exposure to air.
Preparation: Place a vial with a cap containing more of the hygroscopic salt than needed on the analytical balance and tare it.
Initial Weighing: Record the initial mass of the vial, its cap, and the contents.
Transfer: Quickly transfer the desired amount of the salt from the vial to your reaction vessel.
Final Weighing: Immediately recap the vial and re-weigh it.
Calculation: The difference between the initial and final mass is the exact amount of salt transferred to your reaction.
For extremely sensitive materials, the use of pre-filled reaction vials or dispensing within a glove box is highly recommended.[2]
Section 4: Visualizing Workflows and Concepts
Diagrams provide a clear, at-a-glance understanding of decision-making processes and experimental setups.
Diagram 1: Decision-Making for Handling Hygroscopic Amine Salts
Caption: Decision tree for handling hygroscopic amine salts.
Diagram 2: Experimental Workflow for a Moisture-Sensitive Reaction
A Senior Application Scientist's Guide to the NMR Characterization of 5-Amino-6-(piperidin-4-yl)piperidin-2-one
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of the novel heterocyclic compound, 5-Amino-6-(piperidin-4-yl)piperidin-2-one. Designed for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of the novel heterocyclic compound, 5-Amino-6-(piperidin-4-yl)piperidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis, grounded in fundamental principles and supported by experimental data from related structures, to facilitate a comprehensive understanding of the molecule's structural features.
Introduction: The Significance of Structural Elucidation
5-Amino-6-(piperidin-4-yl)piperidin-2-one is a complex molecule featuring a substituted piperidin-2-one core linked to a piperidine ring. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1] Accurate structural elucidation is the cornerstone of understanding its chemical behavior, potential biological activity, and structure-activity relationships (SAR). NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its three-dimensional structure in solution.
This guide will dissect the anticipated ¹H and ¹³C NMR spectra of this molecule, drawing comparisons with simpler, well-characterized piperidinone and piperidine derivatives. We will explore the causal relationships between the molecular structure and the observed spectral data, providing a robust framework for its characterization.
Molecular Structure and Numbering
To facilitate a clear discussion, the following numbering scheme for 5-Amino-6-(piperidin-4-yl)piperidin-2-one will be used throughout this guide.
Figure 1: Structure and numbering of 5-Amino-6-(piperidin-4-yl)piperidin-2-one.
Predicted ¹H NMR Spectral Analysis: A Comparative Approach
The ¹H NMR spectrum of 5-Amino-6-(piperidin-4-yl)piperidin-2-one will present a complex pattern of signals. By comparing it with simpler piperidine and piperidinone structures, we can dissect and assign the expected resonances.
The Piperidin-2-one Ring Protons
The protons on the piperidin-2-one ring (C3, C4, C5, and C6) are expected to resonate in distinct regions, influenced by the adjacent carbonyl group, amino group, and the bulky piperidin-4-yl substituent.
H3 and H4 Protons: The methylene protons at the C3 and C4 positions will likely appear as complex multiplets in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm.[2] The protons at C3, being alpha to the carbonyl group, are expected to be slightly downfield compared to the C4 protons.
H5 Proton: The methine proton at C5, being adjacent to the electron-donating amino group, will experience a shielding effect and is expected to resonate upfield, likely between 2.8 and 3.5 ppm. Its multiplicity will be a multiplet due to coupling with the protons on C4 and C6.
H6 Proton: The methine proton at C6 is positioned between the nitrogen atom of the lactam and the C1' of the piperidine substituent. This proton is expected to be downfield, likely in the range of 3.0 to 4.0 ppm, due to the deshielding effects of the adjacent nitrogen and the substituent.
N1-H and N5-NH₂ Protons: The amide proton (N1-H) will likely appear as a broad singlet, typically downfield (around 7.0-8.5 ppm), due to hydrogen bonding and quadrupole broadening from the nitrogen atom. The amine protons (N5-NH₂) are also expected to be a broad singlet, resonating in the range of 1.5-3.0 ppm, though their chemical shift can be highly dependent on solvent and concentration.
The Piperidin-4-yl Ring Protons
The protons on the piperidin-4-yl substituent will exhibit a more symmetrical pattern, assuming a chair conformation.
H1' Proton: The methine proton at C1' will be a multiplet, likely in the range of 1.5 to 2.5 ppm.
H2', H3', H5', and H6' Protons: These methylene protons will likely appear as two sets of multiplets due to the axial and equatorial positions in the chair conformation.[3] The axial protons are typically more shielded and appear upfield compared to the equatorial protons.[4][5] These signals are expected between 1.2 and 3.0 ppm.
N4'-H Proton: The amine proton on the second piperidine ring will likely be a broad singlet, with a chemical shift that is highly solvent-dependent, typically in the range of 1.5-3.0 ppm.
Predicted ¹H NMR Data Summary
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
N1-H
7.0 - 8.5
br s
H6
3.0 - 4.0
m
H5
2.8 - 3.5
m
H3
1.8 - 2.5
m
H4
1.5 - 2.2
m
N5-NH₂
1.5 - 3.0
br s
H2'ax, H6'ax
1.2 - 1.8
m
H3'ax, H5'ax
1.2 - 1.8
m
H1'
1.5 - 2.5
m
H2'eq, H6'eq
2.5 - 3.0
m
H3'eq, H5'eq
2.5 - 3.0
m
N4'-H
1.5 - 3.0
br s
br s = broad singlet, m = multiplet
Predicted ¹³C NMR Spectral Analysis: A Comparative Approach
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule.
The Piperidin-2-one Ring Carbons
C2 (Carbonyl Carbon): The carbonyl carbon of the lactam will be the most downfield signal in the spectrum, typically appearing in the range of 170-180 ppm.[6]
C6: This carbon, attached to the nitrogen and the piperidin-4-yl group, is expected to be in the range of 50-60 ppm.
C5: The carbon bearing the amino group will likely resonate between 45 and 55 ppm.
C3 and C4: These methylene carbons will be found in the upfield region, typically between 20 and 40 ppm.
The Piperidin-4-yl Ring Carbons
C1': The methine carbon connecting the two rings is expected to be in the range of 40-50 ppm.
C2', C6', C3', and C5': These methylene carbons of the piperidine ring will resonate in the range of 25-50 ppm.[2][7]
Predicted ¹³C NMR Data Summary
Carbon Assignment
Predicted Chemical Shift (ppm)
C2
170 - 180
C6
50 - 60
C5
45 - 55
C1'
40 - 50
C3
25 - 40
C4
20 - 35
C2', C6'
25 - 50
C3', C5'
25 - 50
Comparative Analysis with Alternative Structures
To provide a clearer context for the predicted spectral data, let's compare it with the known data for simpler, related molecules.
Comparison with Piperidin-2-one
Piperidin-2-one (δ-valerolactam) provides a baseline for the chemical shifts of the lactam ring.[8] The C2 carbonyl resonates around 175 ppm, and the methylene carbons appear between 21 and 42 ppm. In our target molecule, the substituents at C5 and C6 will significantly shift the resonances of the adjacent carbons.
Comparison with Substituted Piperidines
The NMR spectra of substituted piperidines have been extensively studied.[3][4][5] The chemical shifts of the piperidin-4-yl moiety in our target molecule are expected to be similar to those of a simple 4-substituted piperidine, with considerations for the electronic effects of the piperidin-2-one substituent.
Experimental Protocols
Sample Preparation for NMR Analysis
Dissolution: Accurately weigh 5-10 mg of 5-Amino-6-(piperidin-4-yl)piperidin-2-one and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (NH and NH₂).
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes.
NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Acquisition:
Tune and shim the probe for the specific sample to ensure a homogeneous magnetic field.
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
Typical parameters: spectral width of 200-250 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C.
2D NMR Experiments (for unambiguous assignment):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
Conclusion
The NMR characterization of 5-Amino-6-(piperidin-4-yl)piperidin-2-one presents a fascinating challenge that can be systematically addressed through a combination of one- and two-dimensional NMR techniques and a comparative analysis with related structures. This guide provides a comprehensive framework for predicting, acquiring, and interpreting the NMR spectra of this novel compound. The detailed analysis of chemical shifts and coupling constants will not only confirm the molecular structure but also provide valuable insights into its conformational preferences in solution, which is paramount for its future development in medicinal chemistry.
References
Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 27-34.
Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(8), 756-764.
Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. [Link]
Mathew, B., et al. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 25(21), 5188.
Thangamani, A., Jayabharathi, J., & Manimekalai, A. (2015). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8.
Emami, S., et al. (2018). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d.
Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-687.
Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3584.
Johnson, M. A., et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 64(23), 17215-17228.
S. G. Wadkar, et al. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of PharmTech Research, 3(2), 785-789.
Liao, X., et al. (2019). A Newly Designed Heterodiene and Its Application to Construct Six-Membered Heterocycles Containing an N-O Bond. The Royal Society of Chemistry.
Klahn, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2525.
The Royal Society of Chemistry. (2020). d3dt04388f1.pdf. The Royal Society of Chemistry.
Li, H., et al. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. Chemistry – An Asian Journal, 13(17), 2378-2381.
Duque-Montiel, D. C., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453.
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
International Journal of Advanced Research in Science and Engineering. (2017). STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. IJARSE, 6(1).
Rajalakshmi, K., & Usha, G. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Progressive Research in Science and Engineering, 5(6), 11-17.
Tutar, A., et al. (2013). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp.
Coldham, I., et al. (2004). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
Banks, H. D. (1992). Piperidine Synthesis.
Arulraj, R., & Nallu, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
Technical Guide: Mass Spectrometry Fragmentation of Bipiperidine Lactams
This guide serves as an advanced technical resource for the structural elucidation of Bipiperidine Lactams (e.g., Matrine-type alkaloids, Quinolizidine derivatives, and synthetic bis-piperidine scaffolds). It compares th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for the structural elucidation of Bipiperidine Lactams (e.g., Matrine-type alkaloids, Quinolizidine derivatives, and synthetic bis-piperidine scaffolds). It compares the efficacy of High-Resolution ESI-MS/MS (the recommended methodology) against traditional EI-MS workflows, providing actionable protocols for drug development professionals.
Executive Summary: The Structural Challenge
Bipiperidine lactams—characterized by fused or bridged piperidine rings containing a lactam (cyclic amide) moiety—represent a critical scaffold in natural product chemistry (e.g., Sophora alkaloids like Matrine) and synthetic drug discovery (e.g., JAK inhibitors, GPCR ligands).
The structural rigidity of the bipiperidine core, combined with the lability of the lactam ring, presents a unique analytical challenge. Traditional hard ionization (EI) often obliterates the molecular ion, hindering the identification of novel derivatives. This guide advocates for Energy-Resolved ESI-MS/MS as the superior analytical "product," offering precise control over fragmentation pathways to distinguish stereoisomers and map ring fusions.
Comparative Analysis: ESI-MS/MS vs. EI-MS
The following table contrasts the performance of the recommended ESI-MS/MS workflow against the traditional EI-MS alternative for this specific chemical class.
Feature
Recommended: ESI-MS/MS (Q-TOF/Orbitrap)
Alternative: EI-MS (GC-MS)
Ionization Physics
Soft Ionization: Preserves the protonated molecular ion .
Hard Ionization (70 eV): High internal energy transfer often shatters the precursor.
Lactam Stability
High: Lactam ring remains intact in MS1; controlled opening in MS2.
Low: Spontaneous thermal degradation or ring opening in the injector port.
Isomer Distinction
Excellent: Distinguishes stereoisomers (e.g., Matrine vs. Sophocarpine) via relative abundance of RDA fragments.
Poor: Isomers often yield identical "fingerprint" spectra due to rapid equilibration.
Structural Insight
Stepwise: Allows observation of sequential losses (e.g., ).
Concerted: "All-at-once" fragmentation obscures the connectivity of the rings.
Sensitivity
Femtogram level: Ideal for DMPK and metabolite ID.
Nanogram level: Requires derivatization for polar metabolites.
Expert Insight: For bipiperidine lactams, the presence of the basic nitrogen allows for facile protonation in ESI. This localizes the charge and directs fragmentation via Charge-Remote and Charge-Directed mechanisms, providing a "roadmap" of the molecule that EI cannot replicate.
Mechanistic Fragmentation Pathways
Understanding the causality behind fragmentation is essential for interpreting spectra. The three dominant pathways for bipiperidine lactams under ESI-CID conditions are:
Pathway A: Retro-Diels-Alder (RDA) Reaction
This is the diagnostic cleavage for fused six-membered rings containing a double bond or equivalent unsaturation.
Mechanism: The C-ring (or D-ring in Matrine types) undergoes a concerted bond reorganization.
Observation: Cleavage of the
and bonds.
Diagnostic Ions: For Matrine (
249), RDA typically yields ions at 148 or 150, representing the rupture of the fused system.
Pathway B: Lactam Ring Opening & CO Loss
Mechanism: Protonation of the lactam carbonyl oxygen weakens the amide bond (
).
Observation: Neutral loss of 28 Da (CO). This is often preceded or followed by water loss if hydroxyl groups are present.
Significance: Confirms the presence of the lactam ring versus an open-chain amide or amine.
Pathway C: Alpha-Cleavage (Piperidine Ring)
Mechanism: Inductive cleavage driven by the radical site (in EI) or charge instability (in ESI) adjacent to the tertiary nitrogen.
Observation: Loss of alkyl side chains or ring opening of the piperidine moiety.
Visualization of Fragmentation Logic
The following diagram illustrates the decision logic and fragmentation flow for a typical bipiperidine lactam (e.g., Matrine derivative).
Figure 1: Fragmentation cascade for Bipiperidine Lactams. Blue indicates the intact precursor; Green represents the diagnostic RDA pathway unique to fused ring systems.
This protocol is designed to be self-validating. If the diagnostic RDA ions are not observed, the collision energy (CE) ramp must be adjusted.
Step 1: Sample Preparation
Solvent: Dissolve 0.1 mg of analyte in Methanol:Water (50:50) + 0.1% Formic Acid .
Why? Methanol ensures solubility of the lipophilic skeleton; Formic acid ensures complete protonation of the tertiary nitrogen (
).
Concentration: Final concentration should be ~1 µg/mL for direct infusion or LC-MS injection.
Step 2: MS Parameters (Q-TOF/Orbitrap)
Ionization: ESI Positive Mode (+).
Capillary Voltage: 3.0 - 3.5 kV.
Source Temp: 300°C (High enough to desolvate, low enough to prevent thermal degradation).
Collision Energy (CE) Ramping:
Low (10-20 eV): To observe water loss (
) and intact molecular ion.
Medium (25-35 eV):CRITICAL STEP. This energy window maximizes the RDA fragmentation . Look for the characteristic splitting of the fused rings.
High (40+ eV): To generate immonium ions (low mass fingerprinting).
Step 3: Data Interpretation & Validation
Check for [M+H]+: Is the base peak the protonated molecule? (If not, lower source temp).
Identify Neutral Losses: Look for
(CO) and (H2O).
Verify RDA: For Matrine-type structures, look for the dominant fragment at
.
Validation: If the ratio of RDA fragment to Precursor is < 5% at 30eV, the structure may be a Spiro-isomer rather than a fused system (Spiro rings are more rigid and resist RDA).
References
Fragmentation of Piperidine Alkaloids (M
Source: "The fragmentation process of matrine in the positive ion mode." (ResearchGate)[1]
Relevance: Establishes RDA as the primary p
ESI-MS/MS of Piperidine Deriv
Source: "Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds" (BenchChem)
Relevance: Provides baseline protocols for ESI ioniz
Lactam Ring Fragment
Source: "Electrospray Ionization (ESI) Fragmentations... of Three Diverse Lactams" (PMC)
Relevance: Details the mechanism of N-protonation vs.
Spiro-beta-lactam Characteriz
Source: "Unveiling a family of spiro-β-lactams...
Relevance: comparative data for synthetic spiro-lactam scaffolds.[2]
Structural Analysis & Comparative Guide: 5-Amino-6-Substituted Piperidin-2-ones
-lactam peptidomimetics. Executive Summary The 5-amino-6-substituted piperidin-2-one scaffold represents a critical class of "homo-Freidinger" lactams. Unlike their 5-membered counterparts (pyrrolidin-2-ones), these 6-me...
Author: BenchChem Technical Support Team. Date: February 2026
-lactam peptidomimetics.
Executive Summary
The 5-amino-6-substituted piperidin-2-one scaffold represents a critical class of "homo-Freidinger" lactams. Unlike their 5-membered counterparts (pyrrolidin-2-ones), these 6-membered
-lactams offer a unique conformational volume that mimics specific -turn geometries (Type II’ and Type VI) inaccessible to tighter rings. This guide analyzes the crystal structure of these scaffolds, focusing on the stereochemical communication between the 5-amino and 6-alkyl/aryl substituents, and objectively compares their utility against linear peptides and -lactam alternatives.
Crystallographic Characterization
The structural integrity of 5-amino-6-substituted piperidin-2-ones is defined by the planar amide bond (N1-C2-O) and the resulting ring pucker. X-ray diffraction studies reveal that these molecules do not adopt the perfect chair conformation typical of saturated piperidines due to the planarity constraints of the lactam functionality.
Crystal Lattice & Hydrogen Bonding
In the crystalline state, these molecules typically organize via strong intermolecular hydrogen bonding networks.
Primary Interaction: The lactam N-H (if unsubstituted) or the exocyclic 5-amino group acts as a donor, while the carbonyl oxygen (C2=O) serves as the primary acceptor.
Packing Motif: Depending on the 6-substituent (e.g., phenyl, benzyl), the lattice often exhibits "edge-to-face" aromatic stacking (
interactions), which stabilizes the crystal packing.
Stereochemical Outcome: The trans relationship between the 5-amino and 6-substituent is thermodynamically favored and crystallographically distinct. The cis isomer often suffers from 1,3-diaxial-like steric clashes, forcing the ring into a distorted twist-boat conformation.
Conformational Parameters (Experimental Data)
The following data summarizes the key torsional parameters observed in X-ray structures of trans-5-amino-6-phenylpiperidin-2-one derivatives.
Parameter
Value / Range
Structural Significance
Ring Conformation
Distorted Half-Chair / Envelope
The C2-N1-C6-C5 segment is nearly planar, forcing C4 and C3 out of plane.
(Phi) Mimicry
to
Constrains the backbone to mimic the residue of a -turn.
(Psi) Mimicry
to
Highly dependent on the 6-substituent's steric bulk.
Amide Planarity ()
Exhibits high rigidity; virtually no pyramidalization at Nitrogen.
C5-C6 Bond Length
Typical bond, but rotation is restricted by the ring.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the 5-amino-piperidin-2-one scaffold against the standard linear peptide and the 5-membered Freidinger lactam.
Thermodynamic & Kinetic Stability
Feature
Linear Peptide (Control)
Pyrrolidin-2-one (-Lactam)
Piperidin-2-one (-Lactam)
Entropy Cost ()
High. Flexible backbone requires significant entropy loss to bind targets.
Moderate/Low. Slightly more flexible than -lactam, allowing "induced fit."
Proteolytic Stability
Poor. Rapidly degraded by peptidases.
High. Unrecognizable to most proteases.
High. Excellent metabolic stability; resistant to hydrolysis.
Turn Mimicry
Random Coil (mostly).
Type II -turn (ideal).
Type VI or Distorted Type II' -turn.
Synthetic Yield
(SPPS).
(Cyclization prone to racemization).
(Robust via reductive amination).
Structural Logic Diagram
The following diagram illustrates the decision matrix for selecting the Piperidin-2-one scaffold over alternatives based on structural requirements.
Caption: Decision matrix for scaffold selection based on binding pocket geometry and entropy constraints.
Experimental Protocols
To ensure reproducibility, the following protocol details the synthesis and crystallization of a representative trans-5-amino-6-phenylpiperidin-2-one. This method prioritizes stereochemical control.[1]
Stereoselective Synthesis Workflow
Objective: Synthesize trans-5-amino-6-phenylpiperidin-2-one from amino acid precursors.
Precursor Preparation:
Start with
-protected phenylglycine (or similar aromatic amino acid).
React with acrolein or an equivalent Michael acceptor to form the linear
-amino ester.
Reductive Amination / Cyclization:
Reagents:
, (10%), Methanol.
Condition: 50 psi, RT, 12 hours.
Mechanism: The reduction of the nitro/nitrile group (depending on route) triggers spontaneous intramolecular cyclization.
Note: The trans isomer is kinetically favored during the ring closure due to steric repulsion between the forming 6-phenyl group and the 5-amino substituent.
This method is self-validating; if the crystal does not form within 48 hours, the purity is likely
.
Dissolution: Dissolve 20 mg of the purified lactam in 0.5 mL of minimal absolute Ethanol (solvent).
Setup: Place the solution in a small inner vial.
Diffusion: Place the inner vial inside a larger jar containing 5 mL of Hexane (antisolvent).
Equilibration: Seal the outer jar tightly. Store at
in a vibration-free environment.
Observation: Colorless prismatic crystals suitable for X-ray diffraction should appear within 3-5 days.
Synthesis & Crystallization Flowchart
Caption: Workflow for the stereoselective synthesis and isolation of crystallizable piperidin-2-one derivatives.
References
Todorov, E. R., et al. (2012). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications. Link
Freidinger, R. M. (2003). Design and synthesis of novel bioactive peptides and peptidomimetics. Journal of Medicinal Chemistry. Link
Kooijman, H., et al. (1997). Structure and Conformational Behaviour of Peptoid Peptidomimetics. Utrecht University Repository. Link
BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Link
Perdih, F., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. RSC Advances. Link
A Guide to the Safe Disposal of 5-Amino-6-(piperidin-4-yl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals Hazard Profile Analysis: A Conservative Approach Given the chemical structure of 5-Amino-6-(piperidin-4-yl)piperidin-2-one, which incorporates both a piperi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile Analysis: A Conservative Approach
Given the chemical structure of 5-Amino-6-(piperidin-4-yl)piperidin-2-one, which incorporates both a piperidine and an aminopiperidinone moiety, a thorough understanding of the potential hazards is paramount. Analysis of related compounds indicates that this substance should be handled as hazardous, with the potential for the following risks:
Acute Toxicity: Piperidine, a core structural component, is known to be harmful if swallowed and toxic in contact with skin or if inhaled[1][2][3].
Corrosivity: Many piperidine derivatives can cause severe skin burns and eye damage[1][2][4]. The aminopiperidin-2-one structure also suggests potential for skin and eye irritation[5][6][7][8].
Flammability: Piperidine is a highly flammable liquid and vapor[1][2][9][10]. While the subject compound is a solid, this underlying flammability risk from a structural component necessitates caution.
Environmental Hazard: Piperidine derivatives may be harmful to aquatic life[1][4]. Therefore, release into the environment must be strictly avoided[10][11][12].
A summary of the hazards associated with structurally similar compounds is presented below:
Disclaimer: This information is based on data for structurally related compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.
Personal Protective Equipment (PPE) and Handling
Prior to handling or preparing 5-Amino-6-(piperidin-4-yl)piperidin-2-one for disposal, it is imperative to be outfitted with the appropriate PPE.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices[12].
Eye and Face Protection: Use tightly fitting safety goggles and a face shield[12]. Ensure that eyewash stations and safety showers are readily accessible[11].
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in the event of a spill, a complete suit protecting against chemicals may be necessary[12].
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4]. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[4].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-Amino-6-(piperidin-4-yl)piperidin-2-one is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Solid Waste: Collect all solid 5-Amino-6-(piperidin-4-yl)piperidin-2-one waste, including any contaminated materials such as weighing paper, pipette tips, and paper towels, in a designated hazardous waste container[4].
Solution Waste: If the compound is in solution, collect it in a separate, compatible hazardous waste container. Do not mix with incompatible waste streams.
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 2: Container Selection and Labeling
Container Type: Use a container made of a material compatible with organic amines, such as high-density polyethylene (HDPE) or glass[4][13]. Ensure the container has a secure, leak-proof lid.
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Amino-6-(piperidin-4-yl)piperidin-2-one," and any other identifiers required by your institution and local regulations[4].
Step 3: Storage of Waste
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials such as strong oxidizing agents and acids[11][14].
The storage area should be cool and dry, and away from heat, sparks, and open flames[9][11].
Step 4: Arranging for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
Provide the waste disposal service with all available information about the compound, including its name and any known hazards.
The decision-making process for the disposal of 5-Amino-6-(piperidin-4-yl)piperidin-2-one is illustrated in the workflow diagram below.
Caption: Decision tree for emergency response to spills and exposures.
By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and ensure the responsible management of chemical waste in the laboratory.
References
BenchChem. (n.d.). Prudent Disposal of 2-Piperidin-1-ylmethyl-morpholine: A Guide for Laboratory Professionals.
Fisher Scientific. (2025, December 18). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94827678, (5S,6R)-5-amino-6-pyridin-4-ylpiperidin-2-one.
Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
CPAChem. (2022, September 14). Safety data sheet.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18451415, 5-Aminopiperidin-2-one.
AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
Thermo Fisher Scientific. (2023, March 16). Safety Data Sheet: Piperidine.
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
Antibodies. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine.